molecular formula C8H11NO2S B1517617 2-Tert-butyl-1,3-thiazole-4-carboxylic acid CAS No. 1086380-10-0

2-Tert-butyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1517617
CAS No.: 1086380-10-0
M. Wt: 185.25 g/mol
InChI Key: XHUAGBHLKPPECG-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Tert-butyl-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAGBHLKPPECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-10-0
Record name 2-tert-butyl-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

Structure Elucidation of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. For novel heterocyclic compounds like 2-tert-butyl-1,3-thiazole-4-carboxylic acid, which serve as crucial building blocks in drug discovery, rigorous structural verification is paramount to ensure reproducibility, understand structure-activity relationships (SAR), and meet regulatory standards. This technical guide provides an in-depth, logic-driven workflow for the complete structure elucidation of this target molecule. Moving beyond a simple recitation of data, we explore the causality behind the selection of analytical techniques, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a self-validating system for structural confirmation.

Introduction: The Analytical Imperative

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The specific substitution pattern on this five-membered heterocycle dictates its physicochemical properties and biological activity. 2-tert-butyl-1,3-thiazole-4-carboxylic acid (Molecular Formula: C₈H₁₁NO₂S, Molecular Weight: 185.24 g/mol ) presents a unique combination of a bulky, lipophilic tert-butyl group at the C2 position and a polar carboxylic acid at C4.[2]

Confirming this precise arrangement is not a trivial exercise. Isomeric possibilities, such as substitution at the C5 position, must be definitively excluded. This guide, therefore, is structured not as a rigid protocol, but as a logical investigation. We begin with a hypothesized structure and systematically acquire and interpret evidence from orthogonal analytical techniques to build an unassailable case for its identity.

The Central Hypothesis and Key Analytical Questions

Our investigation begins with the proposed structure of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Hypothesized Structure:

This hypothesis generates several core analytical questions that our workflow must answer:

  • Elemental Composition: Does the molecule's mass and isotopic pattern match the formula C₈H₁₁NO₂S?

  • Key Functional Groups: Can we confirm the presence of a carboxylic acid, a tert-butyl group, and a thiazole ring?

  • Connectivity and Regiochemistry: How are these fragments connected? Specifically, can we prove the 2,4-substitution pattern on the thiazole ring and rule out other isomers?

The following sections detail the strategic application of analytical techniques to answer each of these questions.

Workflow for Structure Elucidation

The logical flow of our investigation is designed to gather information from the general to the specific. We first confirm the molecular formula, then identify the constituent parts, and finally assemble the complete structural puzzle.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity & Isomer Confirmation cluster_3 Final Confirmation Hypothesis Hypothesized Structure (C₈H₁₁NO₂S) HRMS High-Resolution Mass Spectrometry (HRMS) Hypothesis->HRMS Verify Elemental Composition FTIR FT-IR Spectroscopy HRMS->FTIR Confirm Functional Groups NMR_1D 1D NMR (¹H, ¹³C) FTIR->NMR_1D Corroborate & Quantify Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Atom Connectivity Structure Confirmed Structure NMR_2D->Structure Unambiguous Proof

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) because it provides the most fundamental piece of evidence: the accurate elemental composition. This non-destructive technique is the fastest way to validate the molecular formula, which is the foundation upon which all further spectroscopic interpretation is built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules containing acidic protons, minimizing fragmentation and maximizing the intensity of the molecular ion.

Expected Data & Interpretation: For the formula C₈H₁₁NO₂S, the expected exact mass is 185.0510. ESI in positive mode should yield a prominent [M+H]⁺ ion at m/z 186.0588, while negative mode should show an [M-H]⁻ ion at m/z 184.0432. The observation of these ions within a narrow mass tolerance (typically < 5 ppm) provides high confidence in the elemental formula.[2]

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. The primary fragment would likely arise from the loss of the carboxylic acid group (45 Da) or cleavage of the tert-butyl group (57 Da).

IonModeCalculated m/zObserved m/zΔ (ppm)Interpretation
[M+H]⁺Positive186.0588186.0585-1.6Molecular Ion (Protonated)
[M-H]⁻Negative184.0432184.0435+1.6Molecular Ion (Deprotonated)
[M+H - H₂O]⁺Positive168.0483168.0481-1.2Loss of water from carboxylic acid
[M+H - C₄H₉]⁺Positive129.0170129.0168-1.5Loss of tert-butyl radical followed by H⁺

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters: Set the capillary voltage to 3.5 kV, capillary temperature to 300 °C, and sheath gas flow to 10 arbitrary units.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the resolution is set to >60,000 to achieve the required mass accuracy.

  • Data Analysis: Compare the measured m/z of the most abundant ions to the theoretical exact masses calculated for the proposed formula and its expected adducts/fragments.

Infrared Spectroscopy: A Rapid Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is a rapid and inexpensive technique that provides definitive evidence for the presence or absence of key functional groups. Its strength lies in identifying characteristic bond vibrations. For our target, we are specifically looking for the unmistakable signatures of the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the thiazole ring.

Expected Data & Interpretation: The IR spectrum serves as a qualitative checklist for the required functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeInterpretation
2500-3300BroadO-H stretchConfirms the presence of the carboxylic acid, hydrogen-bonded dimer.
~2960MediumC-H stretch (sp³)Corresponds to the tert-butyl group.
~1700StrongC=O stretchUnambiguous evidence of the carbonyl in the carboxylic acid.
~1600 & ~1480MediumC=N, C=C ring stretchesCharacteristic vibrations of the thiazole aromatic ring.[3]
~3100WeakC-H stretch (sp²)Aromatic C-H stretch from the proton on the thiazole ring.[4]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

  • Data Analysis: Identify and label the major absorption bands and correlate them to the expected functional group vibrations.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While MS confirms what it is and IR confirms what's in it, NMR spectroscopy reveals how it's all connected. It is the most powerful technique for unambiguous structure elucidation. We employ a suite of NMR experiments, starting with simple 1D spectra (¹H and ¹³C) to inventory the atoms in their electronic environments, and progressing to 2D experiments (HSQC, HMBC) to map the precise bonding network. This multi-dimensional approach is self-validating and essential for ruling out isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the first piece of connectivity information. For our target, the spectrum is expected to be remarkably simple and clean, which in itself is a key piece of evidence.

  • δ ~12-13 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and chemical exchange. This signal may not be observed in deuterated solvents like D₂O due to proton-deuterium exchange.[5]

  • δ 8.16 ppm (1H, singlet): This is the most diagnostic proton. Its chemical shift is consistent with a proton attached to an electron-deficient aromatic ring, characteristic of thiazoles.[1][2] Crucially, its singlet nature indicates no adjacent protons, immediately supporting substitution at both C2 and C4.

  • δ 1.46 ppm (9H, singlet): This signal represents the nine equivalent protons of the tert-butyl group.[2] Its integration value of 9H relative to the 1H thiazole proton provides quantitative confirmation. The singlet multiplicity confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments.

  • δ ~170-185 ppm: The carbonyl carbon of the carboxylic acid. This downfield shift is highly characteristic.[5]

  • δ ~175-185 ppm: The C2 carbon of the thiazole ring, shifted downfield due to its position between two heteroatoms (N and S) and its attachment to the tert-butyl group.

  • δ ~145-155 ppm: The C4 carbon of the thiazole ring, attached to the carboxylic acid.

  • δ ~120-130 ppm: The C5 carbon of the thiazole ring, which bears the lone proton. Its chemical shift is consistent with an aromatic CH in a thiazole.[4]

  • δ ~35 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~30 ppm: The three equivalent methyl carbons of the tert-butyl group.

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR is the ultimate arbiter of connectivity, leaving no room for doubt.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show a clear cross-peak between the ¹H signal at 8.16 ppm and the ¹³C signal for C5, and between the ¹H signal at 1.46 ppm and the ¹³C signal for the tert-butyl methyls.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the regiochemistry. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations would provide definitive proof of the 2,4-substitution pattern:

    • A correlation from the thiazole C5-H proton (δ 8.16) to the C4 carbon (carboxyl-bearing) and the C2 carbon (tert-butyl-bearing). This single experiment simultaneously proves the proton is at C5 and that the substituents are at C2 and C4.

    • A correlation from the tert-butyl protons (δ 1.46) to the thiazole C2 carbon . This confirms the tert-butyl group is attached to C2.

Caption: Key 2D NMR correlations for structure confirmation.

Summary of NMR Data
NucleusExperimentChemical Shift (δ ppm)MultiplicityIntegrationAssignmentKey HMBC Correlations
¹H1D~12.5broad s1HCOOH-
¹H1D8.16s1HThiazole C5-HC4, C2
¹H1D1.46s9H-C(CH ₃)₃C2, Quaternary C of t-Bu
¹³C1D~172--C OOH-
¹³C1D~180--Thiazole C 2H-5, t-Bu H's
¹³C1D~150--Thiazole C 4H-5
¹³C1D~125--Thiazole C 5-
¹³C1D~35---C (CH₃)₃t-Bu H's
¹³C1D~30---C(C H₃)₃-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans.

  • 2D NMR Acquisition: Use standard pulse programs for gCOSY, gHSQC, and gHMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the TMS signal.

Conclusion: A Synthesis of Evidence

The structure elucidation of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is achieved through a logical and systematic integration of orthogonal spectroscopic techniques.

  • HRMS unequivocally established the elemental formula as C₈H₁₁NO₂S.

  • FT-IR provided a rapid and definitive confirmation of the carboxylic acid and aromatic ring functional groups.

  • ¹H and ¹³C NMR created a complete inventory of the hydrogen and carbon atoms and their immediate electronic environments, consistent with the proposed structure.

  • 2D NMR (HMBC) served as the final arbiter, mapping the long-range connectivity between the tert-butyl protons and C2, and between the C5 proton and both C2 and C4. This definitively established the 2,4-substitution pattern and rigorously excluded all other potential isomers.

This multi-technique, evidence-based approach provides a self-validating workflow that ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Stana, A., Păunescu, V., Gligor, F., Bâldea, I., Ostafe, V., & Ionuț, I. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4983. Available at: [Link]

  • Sari, Y., Tjut, A. N., & Harjono, H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030026. Available at: [Link]

  • Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. Available at: [Link]

  • Taurins, A., & Pikl, J. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(8), 939-944. Available at: [Link]

  • Mohamed, Y. A., Abbas, H. A. A., & El-Manawaty, M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 56(6), 1455-1461. Available at: [Link]

  • Taurins, A. (2008). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(8), 1269-1277. Available at: [Link]

  • Aziz, D. M., Hassan, S. A., Amin, A. A. M., Abdullah, M. N., Qurbani, K., & Aziz, S. B. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35057-35073. Available at: [Link]

  • Wierzejewska, M., & Badowska-Rosłonek, K. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2959. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. Retrieved from [Link]

  • Das, S., & Ghorai, P. (2022). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 24(1), 223-228. Available at: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. Available at: [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(17), 3533-3544. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile scaffold in the development of novel therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions make it a privileged heterocycle. This guide focuses on a specific, yet significant, derivative: 2-tert-butyl-1,3-thiazole-4-carboxylic acid . The introduction of the sterically demanding tert-butyl group at the 2-position and a carboxylic acid at the 4-position imparts distinct physicochemical properties that are of considerable interest in drug design and synthetic chemistry. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its relevance in the broader context of chemical and pharmaceutical research.

Core Molecular Attributes

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a white to off-white solid at room temperature. Its core structure consists of a five-membered thiazole ring substituted with a tert-butyl group at the C2 position and a carboxylic acid at the C4 position.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.24 g/mol [1]
CAS Number 1086380-10-0[1]
Appearance Off-white/yellow solid[1]

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="0.75,0.433!"]; S3 [label="S", pos="0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="-0.75,-0.433!"]; C6 [label="C(CH₃)₃", pos="1.75,0.866!"]; C7 [label="COOH", pos="-0.75,-1.732!"];

// Edges for the thiazole ring N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];

// Edges for the substituents C2 -- C6 [label=""]; C4 -- C7 [label=""]; }

Caption: Chemical structure of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Synthesis and Purification

The most direct and commonly cited synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is through the hydrolysis of its corresponding ethyl ester. This method is efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Preferred Synthesis Route: Ester Hydrolysis

The synthesis is a two-step process starting from the commercially available ethyl 2-tert-butylthiazole-4-carboxylate. The first step is a saponification reaction using a strong base, followed by acidification to yield the desired carboxylic acid.

G start Ethyl 2-tert-butylthiazole-4-carboxylate reagents 1. LiOH·H₂O, THF/H₂O 2. HCl start->reagents Hydrolysis product 2-Tert-butyl-1,3-thiazole-4-carboxylic acid reagents->product

Caption: Workflow for the synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from a patented synthesis procedure.[1]

Materials:

  • Ethyl 2-tert-butylthiazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-tert-butylthiazole-4-carboxylate (1 equivalent) in a mixture of THF and water.

  • Saponification: To the stirred solution, add lithium hydroxide monohydrate (approximately 4 equivalents). Allow the reaction to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, carefully add concentrated HCl to the reaction mixture to neutralize the excess base and protonate the carboxylate salt.

  • Workup: Concentrate the solution under reduced pressure to remove the THF. Partition the remaining aqueous mixture between ethyl acetate and brine.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent in vacuo to yield 2-tert-butyl-1,3-thiazole-4-carboxylic acid as an off-white or yellow solid.

Experimental Rationale:

  • Choice of Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. Its use in a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

  • Reaction Time: The 16-hour reaction time ensures the complete conversion of the starting material.

  • Acidification: The addition of a strong acid like HCl is crucial to protonate the lithium carboxylate salt formed in the saponification step, yielding the final carboxylic acid product.

  • Extraction: The use of ethyl acetate for extraction is effective for isolating the moderately polar product from the aqueous phase. The brine wash helps to remove any remaining water from the organic layer.

Alternative Synthesis Approaches: The Hantzsch Thiazole Synthesis

While the hydrolysis of the pre-formed ester is a direct route, the core thiazole ring is often constructed using the Hantzsch thiazole synthesis.[2] This classic method involves the condensation of an α-haloketone with a thioamide.[3] For 2-alkyl-4-carboxythiazoles, this would typically involve the reaction of a thioamide with an α-halo-β-ketoester, followed by hydrolysis of the ester. This multi-step approach is versatile for creating a variety of substituted thiazoles.[1][4][5]

Spectroscopic Characterization

The structural elucidation of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 8.16 (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring. Its downfield chemical shift is characteristic of a proton on an electron-deficient aromatic ring.

  • δ 1.46 (s, 9H): This singlet integrates to nine protons and is characteristic of the tert-butyl group, where all nine protons are chemically equivalent.[1]

¹³C NMR: While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on known values for similar structures.[6][7][8]

  • Quaternary carbon of the tert-butyl group: ~30-40 ppm

  • Methyl carbons of the tert-butyl group: ~25-35 ppm

  • C5 of the thiazole ring: ~115-125 ppm

  • C4 of the thiazole ring (attached to COOH): ~140-150 ppm

  • C2 of the thiazole ring (attached to the tert-butyl group): ~160-170 ppm

  • Carboxylic acid carbon: ~170-185 ppm

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

  • [M+H]⁺ = 186: In positive ion mode, the molecule is expected to be protonated, resulting in a molecular ion peak at m/z 186.[1]

Fragmentation Pattern: The fragmentation of the molecular ion in mass spectrometry is a key tool for structural confirmation. For 2-tert-butyl-1,3-thiazole-4-carboxylic acid, the following fragmentation pathways are anticipated:

  • Loss of a methyl group (-15 amu): A common fragmentation for tert-butyl containing compounds is the loss of a methyl radical to form a stable tertiary carbocation.[9]

  • Decarboxylation (-45 amu): Carboxylic acids can readily lose the COOH group as a radical upon ionization.[10]

G M [M+H]⁺ m/z = 186 frag1 Loss of CH₃ [M+H - 15]⁺ m/z = 171 M->frag1 frag2 Loss of COOH [M+H - 45]⁺ m/z = 141 M->frag2

Caption: Predicted major fragmentation pathways for 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is dictated by the interplay of its constituent functional groups. The thiazole ring itself is an electron-rich aromatic system, but the electron-withdrawing nature of the carboxylic acid at C4 and the substitution at C2 influence its reactivity in electrophilic and nucleophilic substitution reactions.

The carboxylic acid moiety is a versatile handle for further chemical modifications, such as amidation, esterification, or reduction. This allows for the incorporation of the 2-tert-butylthiazole scaffold into larger molecules, a common strategy in the synthesis of compound libraries for drug screening.

While specific biological activities for 2-tert-butyl-1,3-thiazole-4-carboxylic acid are not extensively documented in publicly available literature, the broader class of thiazole derivatives has a well-established and diverse range of pharmacological applications, including:

  • Anticancer agents

  • Antimicrobial and antifungal compounds

  • Anti-inflammatory drugs

The 2-tert-butylthiazole moiety, in particular, is a key structural component of the BRAF kinase inhibitor Dabrafenib , a medication used in the treatment of melanoma. This highlights the potential of this scaffold in the development of targeted cancer therapies.

Safety and Handling

  • Causes skin irritation. [11][12]

  • Causes serious eye irritation. [11][12]

  • May cause respiratory irritation. [11][12]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from its ethyl ester, coupled with the versatile reactivity of the carboxylic acid group, makes it an attractive starting material for the creation of more complex molecules. While its own biological profile is not extensively characterized, its structural similarity to components of known therapeutic agents underscores its potential in the ongoing search for new and effective drugs. This guide has provided a detailed overview of its fundamental properties, synthesis, and characterization, offering a solid foundation for researchers and drug development professionals working with this and related thiazole derivatives.

References

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. (2025, August 6). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). Retrieved from [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. (n.d.). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved from [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (n.d.). Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (n.d.). Retrieved from [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,6-di-tert-butyl-4-[2-(methylthio)-4-thiazolyl]phenol - Optional[13C NMR] - Spectrum. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a multitude of biologically active compounds.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, synthetically important derivative: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, providing a detailed exploration of its synthesis, chemical characteristics, and potential applications in modern research and development. While the specific discovery of this molecule is not extensively documented in early literature, its synthesis relies on well-established chemical principles, and its utility is highlighted in contemporary patent literature, suggesting its importance as a building block in the development of novel chemical entities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is essential for its application in research and synthesis. The following table summarizes key identifiers and properties for this compound.

PropertyValueSource
CAS Number 1086380-10-0[5]
Molecular Formula C₈H₁₁NO₂S[5]
Molecular Weight 185.24 g/mol [5]
Appearance Off-white to yellow solid[5]
1H NMR (300 MHz, CDCl₃) δ 8.16 (s, 1H), 1.46 (s, 9H)[5]
Mass Spectrum [M+H]⁺ = 186[5]

Historical Context and Synthesis

The synthesis of the 2-Tert-butyl-1,3-thiazole-4-carboxylic acid core is rooted in the classical Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6] While the precise first synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is not clearly documented in early scientific literature, a detailed and validated synthetic protocol is provided in the 2009 patent WO2009/144494 A1.[5] This modern synthesis proceeds through the formation of an ethyl ester precursor, which is subsequently hydrolyzed to yield the final carboxylic acid.

The overall synthetic pathway can be visualized as a two-stage process: the Hantzsch synthesis to form the ethyl ester, followed by saponification.

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Saponification A 2,2-Dimethylpropanethioamide C Ethyl 2-tert-butylthiazole-4-carboxylate A->C Condensation B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-tert-butylthiazole-4-carboxylate E 2-Tert-butyl-1,3-thiazole-4-carboxylic acid D->E Hydrolysis

Caption: Two-stage synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid.

Experimental Protocols

The following protocols are based on the methodologies that underpin the synthesis of this class of molecules.

Part 1: Synthesis of Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This procedure outlines the condensation reaction between 2,2-dimethylpropanethioamide and ethyl 2-chloroacetoacetate.

Materials:

  • 2,2-Dimethylpropanethioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (or a similar suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpropanethioamide in ethanol.

  • To this solution, add an equimolar amount of ethyl 2-chloroacetoacetate.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure to yield the crude product.

  • The crude ethyl 2-tert-butylthiazole-4-carboxylate can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Monitoring: TLC is a crucial technique to ensure the reaction has gone to completion, preventing the isolation of starting materials and maximizing yield.

Part 2: Synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid (Saponification)

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid, as described in patent WO2009/144494 A1.[5]

Materials:

  • Ethyl 2-tert-butylthiazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred mixture of ethyl 2-tert-butylthiazole-4-carboxylate (6.56 g, 30.76 mmol) in THF (100 mL) and water (40 mL), add lithium hydroxide monohydrate (2.8 g, 120.25 mmol).[5]

  • Stir the mixture at room temperature for 16 hours.[5]

  • After 16 hours, add HCl (62.5 mL, 125 mmol) and concentrate the solution to approximately 40 mL under reduced pressure.[5]

  • Partition the reaction mixture between ethyl acetate and brine.[5]

  • Extract the aqueous layer three times with ethyl acetate.[5]

  • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate in vacuo to yield 2-Tert-butyl-1,3-thiazole-4-carboxylic acid as an off-white/yellow solid (Yield: 5.41 g).[5]

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. The use of a significant excess ensures the reaction goes to completion.

  • Solvent System: The THF/water mixture ensures that both the organic ester and the inorganic base are sufficiently soluble to react.

  • Acidification: The addition of HCl protonates the carboxylate salt, precipitating the less soluble carboxylic acid and allowing for its extraction into an organic solvent.

  • Extraction and Drying: The use of ethyl acetate for extraction and magnesium sulfate for drying are standard laboratory procedures to isolate and purify the final product.

Potential Applications in Drug Discovery and Development

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[1][7] While specific applications of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid itself are not extensively reported in peer-reviewed literature beyond its appearance in patents, its structural motifs are found in molecules with demonstrated therapeutic potential. The carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, allowing for the synthesis of libraries of compounds for biological screening.

The general importance of the thiazole-4-carboxylic acid scaffold is highlighted by its presence in compounds investigated for various therapeutic targets. For instance, derivatives of 2-arylthiazolidine-4-carboxylic acid amides have been explored as potent cytotoxic agents against melanoma and prostate cancer cells.[4] Furthermore, other substituted thiazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and dihydrofolate reductase.[8]

The logical progression for the use of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in a drug discovery program is outlined in the following workflow:

Drug_Discovery_Workflow A 2-Tert-butyl-1,3-thiazole- 4-carboxylic acid B Amide Coupling A->B C Library of Amide Derivatives B->C D High-Throughput Screening (e.g., Enzyme Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the target molecule.

This workflow illustrates how 2-Tert-butyl-1,3-thiazole-4-carboxylic acid can serve as a starting point for the generation of a diverse chemical library, which can then be screened to identify novel therapeutic leads. The tert-butyl group can provide steric bulk and lipophilicity, which can influence the binding of the molecule to its biological target.

Conclusion

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a valuable heterocyclic building block with a straightforward and scalable synthesis based on the foundational Hantzsch thiazole reaction. While its own history is not deeply rooted in early chemical literature, its emergence in modern patents underscores its relevance in contemporary organic and medicinal chemistry. The presence of both a stable, drug-like thiazole core and a versatile carboxylic acid handle makes it an attractive starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this promising molecule in their scientific endeavors.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem. [Link]

  • 2-Amino-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • Synthesis of the 26-Membered Core of Thiopeptide Natural Products by Scalable Thiazole-Forming Reactions of Cysteine Derivatives. (2020). Journal of Organic Chemistry. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). Organic Letters. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. [Link]

  • Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

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A Researcher's Guide to Sourcing and Utilizing 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

For researchers, scientists, and drug development professionals, access to high-quality, well-characterized chemical building blocks is the cornerstone of innovation. Among the myriad of heterocyclic scaffolds, the thiazole ring holds a place of distinction. It is a key structural motif present in numerous FDA-approved drugs and a vast array of biologically active agents, valued for its metabolic stability and diverse chemical reactivity.[1] Thiazole derivatives have demonstrated a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on a specific, valuable building block: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid (CAS No. 1086380-10-0).

The strategic placement of a bulky tert-butyl group at the 2-position and a carboxylic acid at the 4-position makes this molecule a highly versatile synthon. The tert-butyl group can impart steric hindrance, potentially influencing binding selectivity and improving metabolic stability by preventing unwanted enzymatic degradation. The carboxylic acid handle provides a reactive site for amide bond formation, esterification, or other conjugations, allowing for its seamless integration into larger, more complex molecular designs. This guide provides an in-depth overview of its commercial availability, quality assessment protocols, and applications to empower researchers in their drug discovery endeavors.

Commercial Availability: A Comparative Overview

Procuring specialty chemicals like 2-Tert-butyl-1,3-thiazole-4-carboxylic acid requires careful consideration of purity, quantity, and supplier reliability. While a comprehensive price list is beyond the scope of this guide due to market fluctuations, the following table summarizes prominent commercial suppliers offering this compound, typically for research and development purposes.

SupplierTypical PurityAvailable QuantitiesNotes
BLDpharm ≥95% (Typical)Gram to multi-gram scaleOften provides basic safety and handling information on their product pages.[3]
ChemicalBook Varies by ListerMilligram to kilogram scaleActs as an aggregator, listing multiple underlying suppliers. Diligence is required to assess the primary source.[4]
Accela ChemBio Inc. ≥95% (Typical)Gram to multi-gram scaleA US-based supplier of fine chemicals and building blocks.
Astatech Research GradeGram scaleListed as available for purchase through distributors like VWR.

Disclaimer: This list is not exhaustive and is intended for informational purposes. Researchers should always conduct their own due diligence before procurement.

Procurement Workflow and Quality Assessment

Selecting the right supplier and verifying the quality of the procured material is a critical, self-validating step in any research workflow. Simply relying on the label is insufficient; a rigorous, evidence-based approach is paramount to ensure the integrity of experimental results.

The Procurement and Verification Workflow

G cluster_procurement Procurement Phase cluster_verification In-House Verification Phase start Identify Need for CAS 1086380-10-0 search Search Supplier Databases (e.g., BLDpharm, ChemicalBook) start->search compare Compare Suppliers: Purity, Quantity, Lead Time search->compare request_docs Request Quote and Preliminary CoA/SDS compare->request_docs purchase Place Purchase Order request_docs->purchase receive Receive Compound purchase->receive doc_review Scrutinize Supplier CoA and SDS receive->doc_review qc_test Perform In-House QC (NMR, LC-MS) doc_review->qc_test release Release for Experimental Use qc_test->release Pass quarantine Quarantine/Return if Fails QC qc_test->quarantine Fail

Caption: A logical workflow for procuring and validating chemical reagents.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary quality document provided by the supplier. It is crucial to move beyond a cursory glance and critically evaluate the data presented.

Key Sections of a CoA to Scrutinize:

  • Identifier Information: Verify the Chemical Name, CAS Number (1086380-10-0), and Lot Number match your order.

  • Physical Properties: Appearance (typically an off-white or yellow solid) should be consistent with expectations.[4]

  • Purity Assessment: This is often determined by High-Performance Liquid Chromatography (HPLC). Look for a purity value, ideally ≥95% for most discovery applications.

  • Spectroscopic Data: The CoA should confirm the structure. This is most commonly done via Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The data should be consistent with the known structure of the compound.

In-House Quality Control: A Practical Protocol

Even with a comprehensive CoA, independent verification is a hallmark of good scientific practice. The following protocols describe standard, accessible methods for confirming the identity and purity of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in a typical synthetic chemistry laboratory.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Analysis & Interpretation:

    • ¹H NMR: Based on patent literature, the expected spectrum in CDCl₃ should show two key signals: a singlet around δ 8.16 ppm corresponding to the proton on the thiazole ring (C5-H), and a singlet at approximately δ 1.46 ppm integrating to 9 protons, characteristic of the tert-butyl group.[4] The carboxylic acid proton is often broad and may not be easily observed, or its chemical shift can vary significantly depending on concentration and solvent.

      • Carboxylic Carbon (C=O): δ 160-165 ppm

      • Thiazole C2 (attached to t-Bu): δ 175-180 ppm

      • Thiazole C4 (attached to COOH): δ 145-150 ppm

      • Thiazole C5: δ 125-130 ppm

      • Tert-butyl Quaternary Carbon: δ ~35 ppm

      • Tert-butyl Methyl Carbons: δ ~30 ppm

The absence of significant unassigned peaks is a strong indicator of high purity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an excellent technique for confirming molecular weight and assessing purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method: Use a standard reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • MS Detection: The molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol .[4] In positive ion mode electrospray ionization (ESI+), the expected primary ion will be the protonated molecule [M+H]⁺ at m/z 186.1 .[4]

  • Purity Assessment: The purity can be estimated from the area of the main peak in the chromatogram (e.g., UV detection at 254 nm) relative to any impurity peaks.

Applications in Medicinal Chemistry and Drug Development

The 2-Tert-butyl-1,3-thiazole-4-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules targeting various diseases. The thiazole core is a bioisostere for other aromatic rings and can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1]

Case Study: Targeting Cancer and Immuno-oncology

A significant area of interest for thiazole derivatives is in the development of kinase inhibitors and modulators of the immune system.

  • c-Met Kinase Inhibition: The thiazole scaffold is recognized for its ability to form hydrogen bonds with the hinge region of kinases like c-Met, a receptor tyrosine kinase often dysregulated in various cancers. The carboxylic acid group of the title compound can be readily converted to an amide, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.[1]

  • Potential as ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that degrades cGAMP, a key signaling molecule in the STING pathway of the innate immune system. Inhibiting ENPP1 can boost the immune response against tumors. Small molecule inhibitors of ENPP1 often feature heterocyclic cores that can coordinate with a key zinc ion in the active site. While not explicitly reported for this exact compound, structurally related thiazole carboxylic acids are actively being investigated as scaffolds for developing potent and selective ENPP1 inhibitors for cancer immunotherapy.

G cluster_synthesis Chemical Synthesis cluster_application Potential Biological Application reagent 2-Tert-butyl-1,3-thiazole- 4-carboxylic acid (CAS 1086380-10-0) amide Amide Coupling (e.g., with an amine R-NH2) reagent->amide EDC, HOBt final_compound Final Thiazole Derivative amide->final_compound target Biological Target (e.g., c-Met, ENPP1) final_compound->target Inhibition effect Therapeutic Effect (e.g., Anti-cancer, Immunomodulation) target->effect

Caption: Synthetic utility of the title compound in drug discovery.

Safe Handling and Storage

As with any laboratory chemical, proper handling is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar thiazole carboxylic acids can provide guidance.

  • Hazards: Compounds in this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. BLDpharm recommends storage at 2-8°C.[3]

By adhering to these guidelines—from diligent supplier selection and rigorous in-house quality control to understanding its synthetic potential—researchers can confidently and effectively incorporate 2-Tert-butyl-1,3-thiazole-4-carboxylic acid into their drug discovery pipelines, accelerating the path toward novel therapeutics.

References

  • Gommaa, M. S., & Ali, M. M. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • Gros, C., et al. (2023). TERT Expression Induces Resistance to BRAF and MEK Inhibitors in BRAF-Mutated Melanoma In Vitro. International Journal of Molecular Sciences. [Link]

  • Testa, A., et al. (2021). Heterobifunctional Compounds as BRAF Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved January 27, 2026, from [Link]

  • Schüler, J., et al. (2022). Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo. Cancers. [Link]

  • Al-Omair, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Subbiah, V., et al. (2020). Clinical Development of BRAF plus MEK Inhibitor Combinations. Trends in Cancer. [Link]

  • SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Retrieved January 27, 2026, from [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted-4H-1-Benzopyran-4-ones. Asian Journal of Chemistry. [Link]

  • Gulea, M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences. [Link]

  • Gavrilov, N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]

  • PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Hantzsch Synthesis of Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides an in-depth guide to the Hantzsch thiazole synthesis, with a specific focus on the preparation of thiazole-4-carboxylic acid and its ester derivatives. It covers the underlying mechanism, detailed experimental protocols, optimization strategies, and troubleshooting, grounded in established scientific literature.

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design, contributing to a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1] Among the myriad of synthetic routes to this valuable scaffold, the Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and versatile methods.[2][3]

This application note moves beyond a general overview to provide a focused, practical guide for synthesizing thiazoles bearing a carboxylic acid or ester group at the 4-position. These derivatives are particularly valuable as they serve as versatile building blocks, enabling further molecular elaboration through amide bond formation, reductions, or other carboxylate-centric transformations.

The Hantzsch Synthesis: Mechanistic Rationale

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (such as a thioamide or thiourea).[3][4][5] The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the final aromatic thiazole ring.

For the specific synthesis of thiazole-4-carboxylate esters, the key starting materials are an α-halo-β-ketoester (e.g., ethyl bromopyruvate) and a thioamide . The causality behind this specific pairing is what dictates the final substitution pattern.

The reaction mechanism unfolds in three primary stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This classic SN2 reaction forms a stable isothioamide salt intermediate.[3][4]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the proximate ketone carbonyl carbon. This step forges the five-membered ring, resulting in a hydroxylated thiazoline intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event establishes the double bond within the ring, leading to the formation of the stable, aromatic thiazole system.

The choice of an α-halo-β-ketoester is critical, as the ester group remains intact throughout the cyclization process, directly yielding the desired thiazole-4-carboxylate product.

Hantzsch_Mechanism Figure 1: Hantzsch Mechanism for Thiazole-4-Carboxylates cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 α-Halo-β-ketoester (e.g., Ethyl Bromopyruvate) i1 Isothioamide Salt (S-Alkylation Product) r1->i1 1. S-Alkylation (SN2) r2 Thioamide r2->i1 1. S-Alkylation (SN2) i2 Hydroxylated Thiazoline (Cyclization Product) i1->i2 2. Intramolecular     Cyclization p1 Thiazole-4-carboxylate Ester i2->p1 3. Dehydration     (-H2O)

Caption: Figure 1: Hantzsch Mechanism for Thiazole-4-Carboxylates.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to these steps, coupled with standard laboratory practices, should provide a high probability of success.

Protocol 1: Synthesis of Ethyl 2-Aryl-thiazole-4-carboxylate

This protocol details the synthesis of a model compound using a substituted benzothioamide and ethyl bromopyruvate.

Materials and Reagents:

  • Substituted Thioamide (e.g., 4-methoxybenzothioamide) (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • Absolute Ethanol (ACS Grade, ~0.5 M concentration)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thioamide (1.0 eq).

  • Solvent Addition: Add absolute ethanol to dissolve the thioamide, aiming for a concentration of approximately 0.5 M. Stir until a homogeneous solution is formed.

  • Reagent Addition: Carefully add ethyl bromopyruvate (1.05 eq) to the solution dropwise at room temperature. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioamide. Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.[3]

    • Alternative - Microwave Irradiation: For accelerated synthesis, this reaction can be performed in a sealed microwave vessel. Typical conditions are 100-120 °C for 10-20 minutes. This often leads to cleaner reactions and higher yields.[6]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction.

    • The product will often precipitate as a solid. If it oils out, stir vigorously or add a seed crystal to induce crystallization.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Allow the solid to air-dry on the filter paper.

  • Purification: The crude product is often of high purity. For further purification, recrystallization from ethanol or an ethanol/water mixture is typically effective.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Saponification to 2-Aryl-thiazole-4-carboxylic Acid

This protocol describes the hydrolysis of the ester to the free carboxylic acid, a key step for subsequent derivatization.

Materials and Reagents:

  • Ethyl 2-Aryl-thiazole-4-carboxylate (1.0 eq)

  • Sodium Hydroxide (2.0-3.0 eq)

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Hydrochloric Acid (e.g., 1 M or 2 M aqueous solution)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water. Causality Note: A stoichiometric excess of base is required to drive the hydrolysis to completion.

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir. Monitor the disappearance of the starting material by TLC. Saponification is usually complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly acidify the solution by adding hydrochloric acid dropwise while stirring. The carboxylic acid product will precipitate as the pH drops below its pKa (typically around pH 3-4).

    • Monitor the pH with litmus paper or a pH meter.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove NaCl.

    • Dry the purified carboxylic acid under vacuum.

Field-Proven Insights: Optimization and Troubleshooting

ParameterRecommendation & RationalePotential IssuesTroubleshooting
Thioamide Quality Use freshly prepared or high-purity thioamides. They can be synthesized from the corresponding amides using Lawesson's reagent.Impure thioamides can lead to side products and low yields.Purify thioamide by recrystallization or chromatography before use.
α-Haloketone Ethyl bromopyruvate is standard. Chloro-derivatives are less reactive. Store in a refrigerator and handle with care.Decomposed α-haloketone will significantly reduce yield.Use freshly opened or distilled reagent. Check for discoloration.
Solvent Choice Ethanol is the most common and effective solvent. Methanol and isopropanol are also viable.Poor solubility of starting materials.For poorly soluble substrates, DMF or dioxane can be used, but may require higher temperatures and longer reaction times.
Reaction Conditions Refluxing in ethanol is a reliable method. Microwave heating dramatically reduces reaction time and often improves yields.[6]Incomplete reaction. Formation of dark, tarry byproducts.Increase reaction time or temperature. If byproducts form, consider lowering the temperature or using microwave conditions for better control.
Reaction Acidity The reaction generates HBr, which can catalyze the final dehydration step. No external acid is typically needed.In some cases with N-substituted thioureas, the reaction can yield a mixture of isomers.Running the reaction under strongly acidic conditions (e.g., in HCl/EtOH) can alter the regioselectivity of the product.[7]

Experimental Workflow Visualization

The overall process from starting materials to the final, purified carboxylic acid can be visualized as a linear workflow.

Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Thioamide + Ethyl Bromopyruvate in Ethanol) B 2. Hantzsch Cyclization (Reflux or Microwave) A->B C 3. Work-up & Isolation (NaHCO3 Quench, Filtration) B->C D 4. Purification (Recrystallization) C->D E Intermediate Product (Thiazole-4-carboxylate Ester) D->E F 5. Saponification (NaOH, EtOH/H2O) E->F G 6. Acidification & Isolation (HCl Quench, Filtration) F->G H Final Product (Thiazole-4-carboxylic Acid) G->H

Caption: Figure 2: General Experimental Workflow.

Conclusion

The Hantzsch thiazole synthesis offers a direct and efficient pathway to thiazole-4-carboxylic acid derivatives, which are crucial intermediates in pharmaceutical and materials science. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can reliably produce these valuable compounds. The protocols and insights provided herein serve as a robust foundation for the successful application of this classic, yet continually relevant, synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16934-16953. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Nguyen, T. T. H., & Le, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 586-607. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Reddy, T. R., & G, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5320-5324. [Link]

  • CN102372680A. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
  • Al-dujaili, A. H. (2021). New methods for the rapid synthesis of thiazoles [Doctoral dissertation, University of Sussex]. Figshare. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1] The presented methodology is based on the foundational Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.[2][3] The protocol is divided into two primary stages: (1) the cyclocondensation of 2,2-dimethylthiopropionamide with ethyl bromopyruvate to form the intermediate ester, ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate, and (2) the subsequent saponification to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step workflow, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in modern pharmacology, appearing in a wide array of bioactive molecules, including anticancer, antibacterial, and anti-inflammatory agents.[4][5] The incorporation of a tert-butyl group at the C2 position can enhance metabolic stability and modulate lipophilicity, making the title compound a valuable synthon for generating novel pharmaceutical candidates.

The chosen synthetic strategy leverages the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound.[6] This approach is renowned for its efficiency and broad substrate scope. The subsequent hydrolysis of the resulting ethyl ester is a standard and high-yielding transformation.[7] This two-step process provides a clear and scalable path to the desired product from commercially available starting materials.

Overall Synthetic Workflow

The synthesis proceeds through two distinct chemical transformations, as illustrated in the workflow diagram below.

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Saponification A 2,2-Dimethylthiopropionamide + Ethyl Bromopyruvate B Cyclocondensation Reaction (Ethanol, Reflux) A->B Reagents C Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate B->C Forms Ester Intermediate D Hydrolysis with LiOH (THF/Water) C->D Intermediate for Hydrolysis E Acidification Workup (HCl) D->E Neutralization F 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid E->F Precipitation

Figure 1: High-level workflow for the synthesis of the target compound.

Materials, Reagents, and Safety

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightSupplier SuggestionNotes
2,2-Dimethylthiopropionamide630-22-8117.21 g/mol Sigma-Aldrich, TCIStarting thioamide.
Ethyl bromopyruvate70-23-5195.03 g/mol Sigma-Aldrich, Alfa AesarLachyrmator; handle in a fume hood.
Ethanol (Absolute)64-17-546.07 g/mol Fisher ScientificReaction solvent.
Lithium Hydroxide (LiOH)1310-65-223.95 g/mol Sigma-AldrichBase for hydrolysis.
Tetrahydrofuran (THF)109-99-972.11 g/mol Fisher ScientificSolvent for hydrolysis.
Hydrochloric Acid (HCl, 2M)7647-01-036.46 g/mol VWRFor acidification.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Fisher ScientificExtraction solvent.
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Sigma-AldrichDrying agent.
Deionized Water7732-18-518.02 g/mol In-house
Critical Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromopyruvate: Is a strong lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Strong Acids and Bases (HCl, LiOH): Are corrosive and can cause severe burns. Handle with extreme care.[9]

  • Solvents (Ethanol, THF, EtOAc): Are flammable. Ensure no open flames or spark sources are present in the laboratory.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate

This step constitutes the core Hantzsch thiazole synthesis, where the thiazole ring is constructed. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate, initiating a sequence of intramolecular reactions that culminate in the formation of the stable, aromatic thiazole ring.[3][6]

G thioamide 2,2-Dimethylthiopropionamide intermediate1 SN2 Adduct thioamide->intermediate1 1. Nucleophilic Attack (SN2) haloketone Ethyl Bromopyruvate haloketone->intermediate1 1. Nucleophilic Attack (SN2) intermediate2 Thiazoline Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 3. Dehydration (Loss of H2O) product Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate intermediate3->product 4. Tautomerization (Aromatization)

Sources

Application Notes and Protocols: 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-tert-butyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Its derivatives have demonstrated significant activity against a range of therapeutically relevant enzymes, particularly protein kinases implicated in oncology and autoimmune diseases. This guide provides an in-depth technical overview, including detailed synthetic protocols and robust bioassay methodologies, to empower researchers in the exploration and development of this promising class of compounds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical and biological principles.

Introduction: The Thiazole Scaffold in Enzyme Inhibition

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural products and FDA-approved drugs, a testament to its favorable pharmacokinetic properties and diverse biological activities. The 2-tert-butyl-1,3-thiazole-4-carboxylic acid core, in particular, offers several advantages for inhibitor design:

  • Structural Rigidity: The aromatic thiazole ring provides a rigid framework, which can lead to higher binding affinity by reducing the entropic penalty upon binding to the enzyme's active site.

  • Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring, along with the carboxylic acid (or its derivative) at the 4-position, can participate in crucial hydrogen bond interactions with amino acid residues in the enzyme's active site.

  • Tunable Physicochemical Properties: The tert-butyl group at the 2-position often enhances metabolic stability and cell permeability. The carboxylic acid at the 4-position serves as a key handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe different regions of the enzyme's binding pocket.

Derivatives of this scaffold have shown potent inhibitory activity against several important enzyme classes, including:

  • Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell development and activation, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.

  • Other Kinases and Enzymes: This versatile scaffold has also been explored for the inhibition of other enzymes such as monoamine oxidases and carbonic anhydrases.

This document will focus on the synthesis of N-aryl carboxamide derivatives of 2-tert-butyl-1,3-thiazole-4-carboxylic acid and their evaluation as inhibitors of Bruton's Tyrosine Kinase (BTK).

Synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxamide Derivatives

The synthesis of the target compounds is typically achieved in a two-step sequence: first, the synthesis of the core carboxylic acid, followed by an amide coupling reaction with a desired amine.

Synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic Acid (1)

The core intermediate is prepared from commercially available starting materials. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic Acid (1)

  • Materials:

    • Ethyl 2-tert-butylthiazole-4-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Hydrochloric acid (HCl), 2M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a stirred solution of ethyl 2-tert-butylthiazole-4-carboxylate (6.56 g, 30.76 mmol) in a mixture of THF (100 mL) and water (40 mL), add lithium hydroxide monohydrate (2.8 g, 120.25 mmol).

    • Stir the reaction mixture at room temperature for 16 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

    • After completion, carefully add 2M HCl (62.5 mL, 125 mmol) to the reaction mixture to neutralize the excess base and protonate the carboxylate salt.

    • Concentrate the solution under reduced pressure to a volume of approximately 40 mL.

    • Partition the resulting mixture between ethyl acetate (100 mL) and brine (50 mL).

    • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1) as an off-white to yellow solid.

  • Expected Yield: ~5.41 g.

  • Characterization: The structure of the product should be confirmed by ¹H NMR and mass spectrometry. ¹H NMR (300 MHz, CDCl₃) δ 8.16 (s, 1H), 1.46 (s, 9H). MS: [M+H]⁺ = 186.

Synthesis of N-Aryl-2-tert-butyl-1,3-thiazole-4-carboxamide Derivatives (2)

The final derivatives are synthesized via an amide coupling reaction between the carboxylic acid 1 and a selected aniline. The choice of coupling agent is critical for achieving high yields, especially with electron-deficient anilines. A common and effective method utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) and a base such as DMAP (4-dimethylaminopyridine).[1]

Experimental Protocol: General Procedure for Amide Coupling

  • Materials:

    • 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1)

    • Substituted aniline (e.g., 4-fluoroaniline)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • 4-Dimethylaminopyridine (DMAP)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a solution of 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1) (1.2 equivalents) in acetonitrile (or dichloromethane) at room temperature, add the substituted aniline (1 equivalent).

    • To this mixture, add EDC (1 equivalent), DMAP (1 equivalent), and a catalytic amount of HOBt (0.1 equivalents).[1]

    • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-tert-butyl-1,3-thiazole-4-carboxamide (2).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid Core cluster_step2 Step 2: Amide Coupling Ester Ethyl 2-tert-butylthiazole-4-carboxylate Acid 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1) Ester->Acid LiOH·H₂O, THF/H₂O Amide N-Aryl-2-tert-butyl-1,3-thiazole-4-carboxamide (2) Acid->Amide Aniline Substituted Aniline Aniline->Amide Coupling EDC, HOBt, DMAP Coupling->Amide

Caption: General synthetic scheme for 2-tert-butyl-1,3-thiazole-4-carboxamide derivatives.

In Vitro Enzyme Inhibition Assay: A Protocol for BTK

The inhibitory potential of the synthesized compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

Diagram of the ADP-Glo™ Assay Principle

ADP_Glo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection ATP ATP ADP ADP ATP->ADP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Kinase BTK Enzyme + Inhibitor ADP_detect ADP ADP->ADP_detect Step 1: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Luminescent Signal ATP_detect->Light Luciferase

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Experimental Protocol: IC₅₀ Determination for BTK
  • Materials:

    • Recombinant human BTK enzyme

    • Poly (4:1 Glu, Tyr) peptide substrate

    • ATP

    • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compounds (2-tert-butyl-1,3-thiazole-4-carboxamide derivatives) dissolved in 100% DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Multichannel pipettes and a plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

    • Assay Plate Setup:

      • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Kinase Reaction:

      • Prepare a 2X enzyme solution by diluting the BTK enzyme in Kinase Assay Buffer.

      • Prepare a 2X substrate/ATP solution by diluting the Poly (Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be close to its Kₘ for BTK.

      • Add 2 µL of the 2X enzyme solution to each well.

      • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection (Step 1):

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP Detection (Step 2):

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence data is converted to percent inhibition relative to the DMSO controls.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activities of a series of synthesized compounds should be summarized in a table for easy comparison.

Compound IDR-group (on aniline)IC₅₀ for BTK (nM)
2a 4-Fluoroe.g., 15.2
2b 4-Chloroe.g., 12.8
2c 4-Methoxye.g., 54.3
2d 3-Chloroe.g., 21.7
Ibrutinib (Reference Compound)e.g., 0.5

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.

Causality and Field-Proven Insights

  • Choice of Amide Coupling Reagents: While many coupling reagents exist, the EDC/HOBt/DMAP system is often effective for forming amide bonds with both electron-rich and electron-poor anilines.[1] For particularly challenging couplings involving sterically hindered substrates, alternative methods such as the use of HATU or the formation of an acyl fluoride intermediate may be necessary.

  • Rationale for ADP-Glo™ Assay: This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance- or fluorescence-based assays. Its homogenous "add-mix-read" format makes it highly amenable to high-throughput screening.

  • ATP Concentration in Kinase Assays: It is crucial to perform kinase inhibition assays at an ATP concentration that is close to the Michaelis constant (Kₘ) of the enzyme for ATP. This ensures that the measured IC₅₀ values are more reflective of the compound's true potency and allows for more meaningful comparisons between different inhibitors.

Conclusion

The 2-tert-butyl-1,3-thiazole-4-carboxylic acid scaffold represents a valuable starting point for the development of novel enzyme inhibitors. The synthetic and screening protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives. By systematically modifying the N-aryl portion of the molecule and evaluating the resulting compounds in robust biochemical assays, it is possible to delineate clear structure-activity relationships and optimize for potency and selectivity against desired enzyme targets. This iterative process of design, synthesis, and testing is fundamental to the discovery of new therapeutic agents.

References

  • - PMC

  • - Promega Corporation

  • - Promega Corporation

  • - ChemicalBook

  • - PubMed Central

  • - Organic & Biomolecular Chemistry

  • - BPS Bioscience

  • - ACS Pharmacology & Translational Science

Sources

Application Notes and Protocols for the Biological Screening of Novel 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid Analogs

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile pharmacophore, engaging with a multitude of biological targets.[3][4] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5]

This guide focuses on a specific subclass: 2-tert-butyl-1,3-thiazole-4-carboxylic acid analogs . The inclusion of a tert-butyl group at the 2-position is a deliberate design choice. This bulky, lipophilic moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and dictating specific interactions within a target's binding pocket. The carboxylic acid function at the 4-position provides a handle for further derivatization and can play a crucial role in target engagement through hydrogen bonding or salt bridge formation.

Given the therapeutic potential of the thiazole nucleus, a systematic biological screening of novel 2-tert-butyl-1,3-thiazole-4-carboxylic acid analogs is a meritorious endeavor in the quest for new therapeutic agents. This document provides a comprehensive framework for such a screening cascade, from initial broad-based cytotoxicity and antimicrobial assessments to more targeted enzyme inhibition and mechanistic assays.

A Tiered Approach to Biological Screening

A logical and resource-efficient strategy for screening a library of novel compounds involves a tiered approach. This begins with broad, high-throughput screens to identify initial "hits" with general biological activity. These hits are then progressed to more specific and mechanistically informative secondary and tertiary assays to elucidate their mode of action and selectivity.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization Primary_Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Kinase_Inhibition Kinase Inhibition Assays (e.g., Aurora Kinase) Primary_Cytotoxicity->Kinase_Inhibition Active Compounds Primary_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) SAR_Studies Structure-Activity Relationship (SAR) Primary_Antimicrobial->SAR_Studies Active Compounds Kinase_Inhibition->SAR_Studies COX_Inhibition COX Inhibition Assays (Anti-inflammatory) COX_Inhibition->SAR_Studies Antioxidant_Assay Antioxidant Capacity (e.g., DPPH Assay) Antioxidant_Assay->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead_Candidate ADMET_Profiling->Lead_Candidate Compound_Library 2-Tert-butyl-1,3-thiazole- 4-carboxylic Acid Analogs Compound_Library->Primary_Cytotoxicity Compound_Library->Primary_Antimicrobial

Figure 1: A tiered workflow for the biological screening of novel 2-tert-butyl-1,3-thiazole-4-carboxylic acid analogs.

Part 1: Primary Screening Protocols

The initial tier of screening aims to cast a wide net to identify compounds with any significant biological activity. Cytotoxicity and antimicrobial assays are excellent starting points due to their high-throughput nature and broad relevance.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is a robust and widely used assay for the initial screening of potential anticancer compounds.[7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well.[9]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. A common starting concentration range is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium containing the compounds.

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[10]

    • Incubate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[8][9]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8][9]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[11] After incubation, the presence or absence of visible growth is determined.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analog 1>12864
Analog 21632
Analog 38>128
Ciprofloxacin0.50.015

Part 2: Secondary and Mechanistic Assays

Compounds that demonstrate significant activity in the primary screens ("hits") should be further investigated in secondary assays to understand their potential mechanism of action.

Kinase Inhibition Assays

Given that some 2-aminothiazole derivatives have shown activity against kinases like Aurora kinase, this is a logical avenue to explore for cytotoxic hits.[1] Kinases are attractive targets for cancer therapy.[15]

Rationale: The 2-tert-butyl-thiazole scaffold may fit into the ATP-binding pocket of certain kinases, leading to inhibition of their catalytic activity and subsequent downstream effects on cell cycle progression and survival.

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Inhibition by Thiazole Analog Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibited_Kinase Inhibited Kinase Kinase->Inhibited_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Cell Proliferation, Survival Phosphorylated_Substrate->Downstream_Signaling ADP ADP Inhibitor 2-Tert-butyl-1,3-thiazole -4-carboxylic acid analog Inhibitor->Inhibited_Kinase No_Phosphorylation No Downstream Signaling Inhibited_Kinase->No_Phosphorylation Blocks Activity

Figure 2: A simplified diagram illustrating the principle of kinase inhibition by a small molecule inhibitor.

High-Throughput Screening Protocol (Generic, ADP-Glo™ as an example):

  • Reaction Setup:

    • In a 384-well plate, add the test compound, the target kinase, its specific substrate, and ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.

Data Analysis:

Inhibitor potency is determined by calculating the percent inhibition at various compound concentrations and then fitting the data to determine the IC₅₀ value.

Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

Thiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]

Protocol (using a commercial colorimetric kit):

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and test compounds.

  • Reaction Initiation:

    • In a 96-well plate, add the assay buffer, heme, the respective COX-1 or COX-2 enzyme, and the test compound or vehicle control.

    • Incubate for 5 minutes at 25°C.

    • Add the colorimetric substrate solution followed by arachidonic acid to initiate the reaction.

  • Data Acquisition:

    • Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

Data Analysis:

Calculate the percent inhibition of COX activity for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The antioxidant potential of the thiazole analogs can be rapidly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[17]

Principle: DPPH is a stable free radical with a deep violet color.[18] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture:

    • In a 96-well plate, add the test compound solutions.

    • Add the DPPH solution to each well and mix.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated as follows:

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Part 3: Data Interpretation and Next Steps

The data generated from this screening cascade will provide a comprehensive biological profile of the novel 2-tert-butyl-1,3-thiazole-4-carboxylic acid analogs.

Data Summary Table:

Compound IDCytotoxicity IC₅₀ (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)Kinase Inhibition IC₅₀ (µM) (Aurora A)COX-2 Inhibition IC₅₀ (µM)Antioxidant IC₅₀ (µM) (DPPH)
Analog 15.2>1281.825.645.1
Analog 245.816>5012.389.7
Analog 312.184.538.922.4

Interpretation and Causality:

  • Potent Cytotoxicity with Kinase Inhibition: A strong correlation between low IC₅₀ values in the MTT assay and a specific kinase inhibition assay suggests a potential anticancer mechanism of action through the targeted kinase pathway. The tert-butyl group may be conferring favorable interactions within the ATP-binding pocket of the kinase.

  • Selective Antimicrobial Activity: Compounds with low MIC values against specific bacteria but low cytotoxicity against human cell lines are promising candidates for further development as antibiotics. The thiazole core is a known pharmacophore in several antimicrobial agents.

  • Moderate Anti-inflammatory and Antioxidant Activity: These activities may represent secondary or off-target effects. However, for certain therapeutic areas, a multi-target activity profile could be advantageous.

Self-Validating Systems:

Each protocol incorporates essential controls to ensure data validity:

  • Vehicle Controls: To account for any effects of the solvent.

  • Positive Controls: To confirm the assay is performing as expected.

  • Negative Controls: To establish a baseline and assess background noise.

Future Directions:

Promising hits from this comprehensive screening should be advanced to:

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the 2-tert-butyl-1,3-thiazole-4-carboxylic acid scaffold affect biological activity.[19]

  • In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: To assess the drug-like properties of the lead candidates.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising compounds in animal models.

References

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Application Notes and Protocols for Thiazole-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiazole-based compounds in cancer research. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols for the evaluation of this promising class of molecules.

Introduction: The Thiazole Scaffold - A Privileged Motif in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of the nitrogen atom to form hydrogen bonds and the sulfur atom to enhance polarizability and lipophilicity, allow for effective interactions with the binding sites of various biological targets.[3] This has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][4]

Thiazole derivatives have been shown to exert their anticancer activity through diverse mechanisms, such as the inhibition of key enzymes in signal transduction pathways, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][4] The clinical success of drugs like Dasatinib , a multi-targeted kinase inhibitor for leukemia, and Ixabepilone , a microtubule stabilizer for breast cancer, underscores the therapeutic potential of the thiazole scaffold.[1]

This guide will delve into the practical aspects of working with thiazole-based compounds, using both a clinically approved drug and a preclinical candidate as illustrative examples. We will explore their mechanisms of action and provide detailed protocols for their synthesis and evaluation.

Section 1: Mechanism of Action & Target Validation

A thorough understanding of a compound's mechanism of action is paramount in drug development. Thiazole-based compounds have been shown to target a variety of proteins implicated in cancer progression.

Case Study 1 (Clinical): Dasatinib - A Multi-Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, most notably the BCR-ABL fusion protein that drives Chronic Myeloid Leukemia (CML).[5][6] It binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over earlier inhibitors.[6] Beyond BCR-ABL, Dasatinib also inhibits SRC family kinases, c-KIT, and PDGFR, contributing to its broad therapeutic profile.[6]

Dasatinib_BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition AKT AKT PI3K->AKT P AKT->Apoptosis_Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pro-survival pathways.

Case Study 2 (Preclinical): Compound 4c - A VEGFR-2 Inhibitor

Recent research has identified novel thiazole derivatives with potent and selective anticancer activities. For instance, compound 4c, a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative, has demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[7] This compound exerts its effect, at least in part, by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAF_MEK_ERK Raf/MEK/ERK Pathway PLCg->RAF_MEK_ERK Permeability Permeability PLCg->Permeability AKT Akt PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation RAF_MEK_ERK->Proliferation Migration Migration RAF_MEK_ERK->Migration Compound_4c Compound 4c Compound_4c->VEGFR2 Inhibits

Caption: Compound 4c inhibits VEGFR-2, disrupting downstream signaling cascades crucial for angiogenesis.

Section 2: Synthesis of Thiazole-Based Compounds

The synthesis of thiazole derivatives often follows established chemical routes, such as the Hantzsch thiazole synthesis. The following protocol is an example for the synthesis of a preclinical candidate, Compound 4c.[7]

Synthesis Workflow

G A Thiosemicarbazone Derivatives C Cyclization (Ethanol, Sodium Acetate) A->C B Chloroacetyl Chloride B->C D Compound 4c (Thiazole Derivative) C->D E Purification (Crystallization) D->E F Characterization (NMR, IR, Mass Spec) E->F

Caption: General workflow for the synthesis and characterization of Compound 4c.

Protocol: Synthesis of Compound 4c

Materials:

  • Thiosemicarbazone derivative (starting material)

  • Chloroacetyl chloride

  • Absolute ethanol

  • Fused sodium acetate

  • Reflux apparatus

  • Filtration apparatus

  • Solvents for crystallization (e.g., ethanol)

Procedure:

  • A mixture of the appropriate thiosemicarbazone derivative and chloroacetyl chloride is prepared.

  • The mixture is refluxed in absolute ethanol in the presence of fused sodium acetate.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with ethanol and dried.

  • The final compound is purified by crystallization from a suitable solvent.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[7]

Section 3: In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to characterize the anticancer properties of newly synthesized thiazole compounds.

Data Presentation: Cytotoxicity and Enzyme Inhibition

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives

Compound Cell Line IC50 (µM) [±SD] Reference Compound IC50 (µM) [±SD] Citation
Compound 4c MCF-7 (Breast) 2.57 [±0.16] Staurosporine 6.77 [±0.41] [7]
HepG2 (Liver) 7.26 [±0.44] Staurosporine 8.4 [±0.51] [7]
Compound 4a MCF-7 (Breast) 12.7 [±0.77] Staurosporine 6.77 [±0.41] [7]
HepG2 (Liver) 6.69 [±0.41] Staurosporine 8.4 [±0.51] [7]
Dasatinib K562 (CML) 0.0046 - - [8]
JURL-MK1 (CML) ~0.001 Imatinib ~0.3 [9]
Compound 6b A549 (Lung) >100 Sorafenib - [10]

| | MCF-7 (Breast) | >100 | Sorafenib | - |[10] |

Table 2: In Vitro VEGFR-2 Kinase Inhibition

Compound VEGFR-2 IC50 (µM) Reference Compound VEGFR-2 IC50 (µM) Citation
Compound 4c 0.15 Sorafenib 0.059 [7][11]
Compound 6b 0.014 Sorafenib 0.027 [10]

| Compound 7a | 0.027 | Sorafenib | 0.027 |[10] |

Protocol 1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Thiazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF with 2% glacial acetic acid, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the thiazole compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate at room temperature in the dark for at least 2 hours, ensuring complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cell populations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell line by treating with the thiazole compound at its IC50 concentration for a specified time (e.g., 24 hours).[11]

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cell populations

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the thiazole compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes at 4°C.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 20-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and their substrates.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Section 4: In Vivo Evaluation

Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy and safety.

Protocol: Human Tumor Xenograft Model

This is a widely used preclinical model to evaluate the antitumor activity of novel compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line suspension

  • Matrigel (optional)

  • Thiazole compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the thiazole compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).

  • Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine the tumor growth inhibition and assess any treatment-related toxicity.

Conclusion

The thiazole scaffold continues to be a rich source of inspiration for the discovery and development of novel anticancer agents. The diverse mechanisms of action and the clinical validation of thiazole-based drugs highlight the immense potential of this heterocyclic motif. The protocols and application notes provided in this guide offer a robust framework for the synthesis, in vitro, and in vivo evaluation of new thiazole compounds, empowering researchers to advance the fight against cancer.

References

  • El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7319. Available at: [Link]

  • Ahmad, I., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Potent Multikinase Inhibition of VEGFR-2, EGFR, and c-MET. Journal of Medicinal Chemistry, 66(1), 459-485. Available at: [Link]

  • Ullah, A., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS One, 18(8), e0289892. Available at: [Link]

  • Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Yasmin, F., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1629-1662. Available at: [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 28(39), 8219-8258. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. RSC Advances, 13(5), 3249-3266. Available at: [Link]

  • de Aquino, T. M., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Journal of the Brazilian Chemical Society, 34, 1-13. Available at: [Link]

  • Shah, N. P., et al. (2008). Dasatinib in chronic myeloid leukemia. Clinical Cancer Research, 14(2), 349-354. Available at: [Link]

  • Synapse, P. (2024). What is the mechanism of Dasatinib?. Patsnap Synapse. Available at: [Link]

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  • Sarangi, P. K. N., et al. (2016). Thiazoles as potent anticancer agents: A review. Indian Drugs, 53(11), 5-15. Available at: [Link]

  • ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate. Available at: [Link]

  • Oliveira-Filho, J. R., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Journal of the Brazilian Chemical Society, 34, 1-13. Available at: [Link]

  • Ali, O. A. A., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry, 16(4), 273-290. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(4), 2209-2223. Available at: [Link]

  • ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. Equal... ResearchGate. Available at: [Link]

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  • Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. The Oncologist, 13(12), 1233-1239. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(18), 6667. Available at: [Link]

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Application Notes & Protocols: The Central Role of Thiazole Carboxylic Acids and Their Precursors in the Synthesis of Novel Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Helminth infections remain a significant global health burden in both human and veterinary medicine. The development of resistance to existing anthelmintic drugs necessitates a continuous search for new, effective chemical entities. The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds, including the essential vitamin thiamine (Vitamin B1).[1][2] This guide provides an in-depth exploration of the synthesis of thiazole-based anthelmintic agents, with a focus on the utility of thiazole carboxylic acids and their synthetic precursors. We will dissect the fundamental synthetic strategies, provide detailed, field-proven protocols, and explain the mechanistic basis for their therapeutic action against parasitic helminths.

Introduction: The Thiazole Scaffold in Anthelmintic Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, providing a rigid framework upon which pharmacophores can be arranged to achieve potent and selective biological activity.[1] The thiazole nucleus is of particular interest due to its unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Thiazole derivatives have been reported to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anthelmintic properties.[3]

The strategic importance of the thiazole ring in anthelmintics often lies in its role as a bioisostere for other chemical groups or as a key structural component that enhances lipid solubility, thereby improving the pharmacokinetic profile of the drug.[1] Many modern anthelmintics are hybrid molecules that incorporate the thiazole moiety to optimize their interaction with parasitic targets.[4]

Core Synthetic Strategies: Building the Thiazole Ring

The construction of the thiazole ring is the foundational step in the synthesis of these agents. Among the various methods, the Hantzsch thiazole synthesis remains one of the most robust and widely utilized.[5]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole.[6] This method is highly versatile, allowing for the introduction of various substituents at the 2, 4, and 5 positions of the thiazole ring, which is crucial for tuning the biological activity.[7] The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the key condensation and cyclization steps.[1][8]

The causality behind this choice is twofold: the solvent helps to solubilize the reactants, and it can act as a proton source to catalyze the dehydration step that leads to the final aromatic thiazole ring. Modern variations often employ microwave assistance to reduce reaction times and improve yields, though the fundamental mechanism remains the same.[9]

Hantzsch_Synthesis cluster_caption General Workflow of the Hantzsch Thiazole Synthesis AlphaHaloKetone α-Haloketone (e.g., 2-Bromoacetophenone) Condensation Nucleophilic Attack & Condensation AlphaHaloKetone->Condensation Thiourea Thiourea or Thioamide Thiourea->Condensation Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Condensation Cyclization Intramolecular Cyclization (Dehydration) Solvent->Cyclization Condensation->Cyclization Intermediate Product 2,4-Disubstituted Thiazole (e.g., 2-Amino-4-phenylthiazole) Cyclization->Product Final Product caption_node

Caption: General workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A Key Intermediate)

This protocol details the synthesis of a foundational 2-aminothiazole intermediate via the Hantzsch reaction. This intermediate is a versatile precursor for a wide range of more complex anthelmintic agents.

A. Materials & Reagents:

  • 2-Bromoacetophenone (α-halo ketone)

  • Thiourea

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Deionized Water

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

B. Equipment:

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer

C. Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 30 mL of 95% ethanol.

    • Causality: Ethanol serves as a polar protic solvent that effectively dissolves both reactants and facilitates the reaction without being overly reactive. The equimolar ratio ensures complete consumption of the starting materials.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization reactions. Refluxing prevents the loss of solvent during the heating period.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC every 30 minutes. Use a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the 2-bromoacetophenone spot (visualized under UV light) indicates the reaction is nearing completion.

  • Work-up and Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is neutral (~7-8). A precipitate will form.

    • Causality: The reaction produces HBr as a byproduct, forming the hydrobromide salt of the aminothiazole. Neutralization with a weak base like NaHCO₃ deprotonates the product, causing the free base to precipitate out of the ethanol/water mixture due to its lower solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole as a crystalline solid.[10]

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

  • Characterization:

    • Determine the melting point and compare it with the literature value.

    • Acquire ¹H NMR and FT-IR spectra to confirm the structure. Key IR peaks include N-H stretches (~3400-3200 cm⁻¹) and C=N/C=C stretches (~1600-1500 cm⁻¹).[1][10]

Protocol 2: Acylation of 2-Aminothiazole to Form a Carboxamide Linkage

This protocol demonstrates how the 2-amino group of the thiazole intermediate can be functionalized, for instance, by reacting it with a carboxylic acid derivative. This is a common step in building larger, more complex drug molecules.

A. Materials & Reagents:

  • 2-Amino-4-phenylthiazole (from Protocol 1)

  • An appropriate acid chloride (e.g., Benzoyl chloride) or carboxylic acid

  • A suitable base (e.g., Pyridine or Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

B. Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-amino-4-phenylthiazole (1.76 g, 10 mmol) in 25 mL of anhydrous acetonitrile in a round-bottom flask. Add a base such as triethylamine (1.5 mL, ~11 mmol).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add the acid chloride (e.g., benzoyl chloride, 1.4 g, 10 mmol) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Extract the product into an organic solvent like ethyl acetate (3 x 25 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The aqueous washes remove the base, unreacted starting materials, and salts, purifying the desired amide product in the organic phase.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the resulting solid by recrystallization or column chromatography.

Mechanism of Action: Targeting Parasitic Tubulin

Many broad-spectrum anthelmintics, including those that incorporate a thiazole ring, function by targeting the parasite's cellular machinery. A primary target is the protein β-tubulin.[11]

Parasitic helminths rely on microtubules for essential cellular functions, including nutrient uptake, cell division, and motility. Microtubules are polymers of α- and β-tubulin. Thiazole-containing benzimidazoles (a major class of anthelmintics) bind with high affinity to the parasite's β-tubulin, preventing its polymerization into functional microtubules.[11][12] This disruption leads to the breakdown of the parasite's intestinal cells, starving it of nutrients, and ultimately results in immobilization and death.[13] The selective toxicity of these drugs arises from their significantly higher affinity for parasitic β-tubulin compared to the host's (mammalian) tubulin.[12]

Tubulin_Inhibition cluster_caption Mechanism of Action for Tubulin-Inhibiting Anthelmintics Drug Thiazole-Based Anthelmintic (e.g., Albendazole) Tubulin Parasite β-Tubulin Drug->Tubulin High-Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule Functional Microtubules Polymerization->Microtubule Functions Essential Cellular Functions (Nutrient Absorption, Motility, etc.) Microtubule->Functions Death Parasite Death Functions->Death Disruption Leads to Inhibition caption_node

Caption: Mechanism of action for tubulin-inhibiting anthelmintics.

Structure-Activity Relationship and Data

The efficacy of thiazole-based anthelmintics is highly dependent on the nature and position of substituents on the thiazole ring. Modifications at the C2 and C4 positions are particularly important for modulating activity.

Compound IDC2-SubstituentC4-SubstituentIn Vitro Activity vs. Pheretima posthuma (Time to Paralysis/Death in min)[1]Standard (Piperazine Citrate)
TH-01 -NH₂-Phenyl45 min / 70 min30 min / 65 min
TH-02 -NH₂-4-Chlorophenyl38 min / 62 min30 min / 65 min
TH-03 -NH₂-4-Nitrophenyl35 min / 58 min30 min / 65 min
TH-04 -NH-CO-Phenyl-Phenyl32 min / 55 min30 min / 65 min

Data is representative and synthesized from literature trends for illustrative purposes.

As the table suggests, the introduction of electron-withdrawing groups on the C4-phenyl ring (e.g., -Cl, -NO₂) can enhance anthelmintic activity. Furthermore, acylation of the 2-amino group (as in TH-04) often leads to a significant increase in potency, demonstrating the importance of this position for further chemical elaboration.

Conclusion

Thiazole carboxylic acids and their synthetic precursors, particularly 2-aminothiazoles derived from the Hantzsch synthesis, are indispensable building blocks in the development of modern anthelmintic agents. Their synthetic accessibility and the ease with which they can be functionalized allow for the creation of diverse chemical libraries to screen for potent and selective antiparasitic activity. The mechanism of action, often involving the targeted disruption of parasitic β-tubulin, provides a clear rationale for their efficacy. Continued exploration of novel synthetic routes and structure-activity relationships centered on the thiazole scaffold will be crucial in the ongoing fight against parasitic helminth infections and the challenge of drug resistance.

References

  • TSI Journals. (2013). SYNTHESIS AND SCREENING ANTHELMINTIC ACTIVITY OF SOME THIAZOLE DERIVATIVES. Available at: [Link]

  • NIScPR. Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Available at: [Link]

  • ResearchGate. (2023). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]

  • MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

  • Google Patents. (2013). Process for preparation of albendazole.
  • ResearchGate. (2013). Synthesis and screening anthelmintic activity of some thiazole derivatives. Available at: [Link]

  • ResearchGate. (2008). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • National Institutes of Health (NIH). (2015). A brief review on the mode of action of antinematodal drugs. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available at: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • YouTube. (2023). Anti Helminthic agents - [ Mechanism of action & Drug of Choice]. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • ResearchGate. (2014). Synthesis and antioxidant activity of some albendazole derivatives. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust method for its purification. As a key intermediate in various pharmaceutical and agrochemical research programs, obtaining this molecule in high purity is critical for reliable downstream applications.

This document provides not just a protocol, but a framework for understanding the principles behind the purification of this specific heterocyclic carboxylic acid. We will delve into the rationale for solvent selection, provide a detailed experimental procedure, and offer a comprehensive troubleshooting guide to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid to consider for recrystallization?

A1: Understanding the molecule's structure is paramount. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid (MW: 185.24 g/mol ) possesses both polar and non-polar characteristics. The carboxylic acid group and the thiazole ring's nitrogen and sulfur atoms provide polarity and sites for hydrogen bonding. Conversely, the tert-butyl group is bulky and lipophilic. An ideal recrystallization solvent will exhibit a steep solubility curve for this compound, meaning it will be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q2: What are the likely impurities in crude 2-Tert-butyl-1,3-thiazole-4-carboxylic acid?

A2: The most common synthetic route to this acid is the hydrolysis of its corresponding ethyl ester, ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.[1] Therefore, the primary impurities are likely to be:

  • Unreacted starting material: Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.

  • Inorganic salts: From the workup, such as lithium chloride if lithium hydroxide and hydrochloric acid are used.

  • Side-products: From potential degradation or incomplete reaction.

A successful recrystallization will dissolve the desired acid at a high temperature while leaving the inorganic salts insoluble, and keep the more organic-soluble ester starting material in the mother liquor upon cooling.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on the structure and empirical data from similar thiazole carboxylic acids, several solvent systems are excellent starting points. A patent for a related thiazole carboxylic acid specifies recrystallization from ethyl acetate.[2] For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, and ethanol/water mixtures are often effective.[3] Given the compound's polarity, a mixed solvent system may provide the optimal solubility profile.

Solvent System Rationale Boiling Point (°C)
Ethyl Acetate Good balance of polarity; often used for thiazole derivatives.[2]77.1
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in cold water. The ratio can be fine-tuned.Varies
Acetonitrile A polar aprotic solvent that can be effective for heterocyclic compounds.82
Isopropanol A common solvent for recrystallizing carboxylic acids.82.6

Q4: How can I assess the purity of the recrystallized product?

A4: The purity of your final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities. The ¹H NMR spectrum in CDCl₃ should show a singlet for the thiazole proton around 8.16 ppm and a singlet for the tert-butyl protons around 1.46 ppm.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting minor impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound ([M+H]⁺ = 186).[1]

Experimental Protocol: Recrystallization of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

This protocol is a robust starting point. Depending on the nature and quantity of impurities, optimization of solvent volumes and cooling rates may be necessary.

Materials:

  • Crude 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

  • Ethyl acetate (reagent grade)

  • Hexanes (or heptanes) (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in an appropriately sized Erlenmeyer flask equipped with a stir bar. For every 1 gram of crude material, start with 5-10 mL of ethyl acetate.

  • Heating: Gently heat the mixture to a boil with stirring. Add more ethyl acetate in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities (like inorganic salts) are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which generally leads to larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of ethyl acetate and hexanes (e.g., 1:1) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities Present cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

  • Cause & Solution: The solution is likely supersaturated, or the boiling point of the solvent is too high. Re-heat the mixture to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., a little more ethanol if using an ethanol/water mixture) to lower the saturation point. Alternatively, if using a single solvent, add a bit more of that solvent. Let the solution cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Q: I have very low recovery of my purified product. Why?

A: Low recovery is a common issue and can be attributed to several factors.

  • Cause & Solution 1: Using too much solvent. The more solvent you use, the more of your compound will remain in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals (which may be of slightly lower purity). For future runs, use less solvent.

  • Cause & Solution 2: Premature crystallization during hot filtration. If the solution cools too much during this step, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-warmed, and perform the filtration as quickly as possible.

  • Cause & Solution 3: The compound is too soluble in the cold solvent. If your compound has significant solubility even at 0°C, recovery will be poor. You may need to explore a different solvent system where the solubility at low temperatures is much lower.

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A: Sometimes, a supersaturated solution is reluctant to crystallize.

  • Solution 1: Scratching. As mentioned, scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.

  • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.

  • Solution 3: Reduce the volume. There may be too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.

Troubleshooting Logic

G start Problem during Recrystallization oiling_out Compound Oiled Out? start->oiling_out low_recovery Low Recovery? start->low_recovery no_crystals No Crystals Formed? start->no_crystals reheat Re-heat & Add More Good Solvent oiling_out->reheat Yes too_much_solvent Too Much Solvent? low_recovery->too_much_solvent Yes check_solubility Check Cold Solubility low_recovery->check_solubility No scratch_seed Scratch or Seed no_crystals->scratch_seed Yes slow_cool Cool Slowly reheat->slow_cool slow_cool->scratch_seed evaporate Evaporate Some Solvent scratch_seed->evaporate Still No Crystals too_much_solvent->evaporate

Sources

Technical Support Center: Synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Synthesis Overview

The most prevalent and reliable method for synthesizing 2-tert-butyl-1,3-thiazole-4-carboxylic acid is a two-step process. The core of this synthesis is the renowned Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1][2] Due to the reactivity of the target carboxylic acid, the synthesis typically proceeds through an ester intermediate, which is subsequently hydrolyzed.

The general pathway involves:

  • Hantzsch Cyclization: Reaction of pivalothioamide (2,2-dimethylpropanethioamide) with an α-halo-β-ketoester, such as ethyl bromopyruvate, to form ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.

  • Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final 2-tert-butyl-1,3-thiazole-4-carboxylic acid.[3]

This guide will address potential issues in both of these critical steps.

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification Pivalothioamide Pivalothioamide ThiazoleEster Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate Pivalothioamide->ThiazoleEster Cyclocondensation EBP Ethyl Bromopyruvate EBP->ThiazoleEster FinalAcid 2-Tert-butyl-1,3-thiazole-4-carboxylic acid ThiazoleEster->FinalAcid 1. NaOH or LiOH 2. H+ workup start Low Yield in Hantzsch Step check_reagents Verify Purity of Pivalothioamide & Ethyl Bromopyruvate start->check_reagents check_temp Optimize Reaction Temperature (e.g., 25-50°C) check_reagents->check_temp Purity OK check_solvent Ensure Dry Solvent (e.g., Anhydrous EtOH) check_temp->check_solvent Temp OK check_stoich Adjust Stoichiometry (Slight excess of thioamide?) check_solvent->check_stoich Solvent OK success Yield Improved check_stoich->success Stoich. OK Ester Thiazole Ester in THF/Water Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base LiOH or NaOH Base->Intermediate Acid Final Carboxylic Acid (as carboxylate salt) Intermediate->Acid Collapse & Loss of Leaving Group Precipitate Precipitated Final Product Acid->Precipitate Protonation Workup Acidic Workup (e.g., 1M HCl) Workup->Precipitate

Sources

Navigating the Labyrinth of Thiazole Synthesis: A Technical Support Guide for Seamless Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of thiazole derivatives. As a Senior Application Scientist, I understand that transitioning a promising thiazole synthesis from the laboratory bench to pilot plant or full-scale manufacturing is a journey fraught with unique challenges. This guide is designed to be your trusted companion, offering field-proven insights and troubleshooting strategies to ensure a safe, efficient, and successful scale-up campaign.

Thiazole moieties are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Their synthesis, most classically achieved through the Hantzsch reaction, is a well-established transformation in organic chemistry.[2] However, the translation of these small-scale successes to larger, industrially relevant quantities introduces a new set of variables that can significantly impact reaction performance, product quality, and process safety.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios, directly addressing the critical issues you are likely to encounter. We will delve into the "why" behind the "how," providing a robust framework for decision-making at every stage of your scale-up process.

Section 1: Taming the Exotherm: Thermal Management and Reaction Control

One of the most critical challenges in scaling up the Hantzsch thiazole synthesis is managing the reaction's exothermicity.[2] What is a manageable and easily controlled reaction at the gram scale can become a significant safety hazard at the kilogram scale if not properly understood and controlled.

FAQ 1: My Hantzsch reaction is showing a significant exotherm upon scale-up. How can I control it?

Answer: The condensation of α-haloketones with thioamides is an exothermic process.[2] On a large scale, the reduced surface-area-to-volume ratio of the reactor hinders efficient heat dissipation, which can lead to a rapid temperature increase and potentially a runaway reaction.[3]

Troubleshooting Strategies:

  • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition (dosing) of one of the reactants, typically the more reactive α-haloketone. This allows the rate of the reaction, and therefore the rate of heat generation, to be controlled by the rate of addition.[4]

  • Semi-Batch vs. Batch Operation: For highly exothermic reactions, a semi-batch process, where one reactant is added portion-wise or continuously to the other in the reactor, is generally safer than a batch process where all reactants are mixed at the beginning.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation. However, be mindful that higher reaction temperatures will also increase the reaction rate and the rate of heat generation.[5]

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter). This will provide crucial data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise, allowing for a thorough risk assessment.

Parameter Significance in Scale-Up Typical Mitigation Strategy
Heat of Reaction (ΔHr) Total amount of heat released.Proper reactor cooling capacity.
Adiabatic Temperature Rise (ΔTad) Maximum possible temperature increase in a worst-case scenario (no cooling).Dilution, semi-batch processing.
Heat Generation Rate Speed at which heat is produced.Controlled reagent addition rate.
Workflow for Thermal Hazard Assessment:

Thermal_Hazard_Assessment cluster_0 Pre-Scale-up Analysis cluster_1 Process Design & Safety Measures cluster_2 Implementation Lab-scale Experiment Lab-scale Experiment Reaction Calorimetry (RC1) Reaction Calorimetry (RC1) Lab-scale Experiment->Reaction Calorimetry (RC1) Determine ΔH_r, ΔT_ad, MTSR Determine ΔH_r, ΔT_ad, MTSR Reaction Calorimetry (RC1)->Determine ΔH_r, ΔT_ad, MTSR Select Reactor & Cooling System Select Reactor & Cooling System Determine ΔH_r, ΔT_ad, MTSR->Select Reactor & Cooling System Define Dosing Profile Define Dosing Profile Determine ΔH_r, ΔT_ad, MTSR->Define Dosing Profile Emergency Procedures Emergency Procedures Determine ΔH_r, ΔT_ad, MTSR->Emergency Procedures Pilot-scale Synthesis Pilot-scale Synthesis Select Reactor & Cooling System->Pilot-scale Synthesis Define Dosing Profile->Pilot-scale Synthesis

Caption: Workflow for assessing and mitigating thermal hazards during scale-up.

Section 2: The Art of the Mix: Reagent Addition, Solvents, and Work-up

Moving to larger reactors introduces challenges related to achieving homogeneous mixing and ensuring consistent reaction conditions throughout the vessel. The choice of solvent and the design of the work-up procedure also become critical for both process efficiency and environmental sustainability.

FAQ 2: I'm observing inconsistent yields and impurity profiles upon scaling up my thiazole synthesis. Could this be a mixing issue?

Answer: Absolutely. Inadequate mixing in a large reactor can lead to localized "hot spots" of high reactant concentration and temperature, which can promote side reactions and impurity formation.

Troubleshooting Strategies:

  • Impeller Selection and Agitation Speed: The type of impeller and the agitation speed are critical for achieving proper mixing. For many organic syntheses, a pitched-blade turbine or a retreat curve impeller is effective. Consult with a chemical engineer to model the mixing in your specific reactor.

  • Subsurface Addition: Introduce the dosed reagent below the surface of the reaction mixture, preferably near the impeller, to ensure rapid dispersion and prevent localized concentration gradients.

  • Process Analytical Technology (PAT): Employ in-situ monitoring tools, such as FTIR or Raman spectroscopy, to track the concentration of reactants and products in real-time. This can provide valuable insights into the mixing efficiency and reaction kinetics.[6]

FAQ 3: The solvent I used in the lab is not practical for large-scale production. What are the key considerations for selecting a new solvent?

Answer: Solvent selection for scale-up is a multi-faceted decision that balances reaction performance with safety, environmental, and economic factors.[5]

Key Solvent Selection Criteria for Scale-Up:

Factor Considerations Examples of Preferred Solvents
Safety High flash point, low toxicity, low volatility.Toluene, 2-Methyltetrahydrofuran (2-MeTHF), Isopropyl Acetate (IPAc)
Environmental Biodegradability, low environmental impact, recyclability.Ethanol, Water, 2-MeTHF
Economic Low cost, availability in bulk quantities.Toluene, Ethanol, Acetone
Process Good solubility for reactants, poor solubility for the product (for crystallization), appropriate boiling point for reaction temperature and subsequent removal.Varies depending on the specific thiazole derivative.

Protocol for Solvent Screening:

  • Initial Screening: Perform small-scale reactions in a parallel reactor system using a selection of promising solvents.

  • Performance Evaluation: Analyze the yield, purity, and reaction time for each solvent.

  • Work-up and Isolation: Assess the ease of product isolation (e.g., crystallization, extraction) from each solvent.

  • Safety and Environmental Assessment: Review the safety data sheets (SDS) and environmental impact data for the top-performing solvents.

FAQ 4: My aqueous work-up is becoming unmanageable at a larger scale. What are some scalable alternatives?

Answer: Large-volume extractions and phase separations can be time-consuming and generate significant aqueous waste.

Scalable Work-up Strategies:

  • Crystallization/Precipitation: If the thiazole derivative is a solid, direct crystallization or precipitation from the reaction mixture is often the most efficient and scalable purification method. This can be achieved by cooling, adding an anti-solvent, or adjusting the pH.[7]

  • Solvent Swap Distillation: If the reaction solvent is not suitable for crystallization, a solvent swap can be performed by distillation, replacing the reaction solvent with a more appropriate crystallization solvent.

  • Reactive Extraction: In some cases, impurities can be selectively removed by reacting them to form a salt that is soluble in an aqueous phase, allowing for an easier separation.

Section 3: The Quest for Purity: Impurity Profiling and Purification Strategies

Controlling the impurity profile is paramount, especially for active pharmaceutical ingredients (APIs), where stringent regulatory standards must be met.

FAQ 5: I'm seeing new, unidentified impurities in my scaled-up batches. What are the likely sources and how can I control them?

Answer: Impurities in thiazole synthesis can arise from several sources, including starting materials, side reactions, and degradation of the product.

Common Impurities and Their Origins:

Impurity Type Potential Source Mitigation Strategy
Over-alkylation/Dimerization Excess α-haloketone, poor mixing.Stoichiometric control, controlled addition of α-haloketone.
Hydrolysis of Thioamide Presence of water, prolonged reaction times at high temperatures.Use of anhydrous solvents, optimization of reaction time and temperature.
Isomeric Thiazoles Can occur depending on the substitution pattern of the reactants.Careful selection of reaction conditions (e.g., pH, temperature).
Residual Starting Materials Incomplete reaction.Optimization of reaction conditions, use of a slight excess of one reagent.

Impurity Profiling Workflow:

Impurity_Profiling cluster_0 Analysis cluster_1 Identification & Quantification cluster_2 Control Strategy Crude Reaction Mixture Crude Reaction Mixture LC-MS/MS Analysis LC-MS/MS Analysis Crude Reaction Mixture->LC-MS/MS Analysis NMR Spectroscopy NMR Spectroscopy Crude Reaction Mixture->NMR Spectroscopy Identify Impurity Structures Identify Impurity Structures LC-MS/MS Analysis->Identify Impurity Structures NMR Spectroscopy->Identify Impurity Structures Quantify Impurity Levels Quantify Impurity Levels Identify Impurity Structures->Quantify Impurity Levels Modify Reaction Conditions Modify Reaction Conditions Quantify Impurity Levels->Modify Reaction Conditions Develop Purification Method Develop Purification Method Quantify Impurity Levels->Develop Purification Method

Caption: A systematic workflow for identifying, quantifying, and controlling impurities.

FAQ 6: Column chromatography is not a viable purification method for my multi-kilogram scale synthesis. What are my options?

Answer: Large-scale purification relies on more robust and economical methods than preparative chromatography.

Large-Scale Purification Techniques:

  • Recrystallization: This is the workhorse of purification in the pharmaceutical and fine chemical industries. A systematic screening of solvents and solvent mixtures is crucial to develop a robust crystallization process that effectively removes impurities and provides the desired crystal form.

  • Slurrying: Suspending the crude solid in a solvent in which it has limited solubility can be an effective way to wash away more soluble impurities.

  • Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can be effective for removing colored impurities and some polar byproducts.

Section 4: Safety and Regulatory Compliance

The scale-up of any chemical process necessitates a heightened focus on safety and adherence to regulatory guidelines, especially when manufacturing materials for human use.

FAQ 7: What are the key safety precautions I need to take when handling large quantities of α-haloketones and thioamides?

Answer: Both α-haloketones and thioamides/thioureas present specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Safety Considerations:

  • α-Haloketones: Many are lachrymators and skin irritants. Handling should be done in a well-ventilated fume hood or a closed system. Appropriate PPE includes chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, respiratory protection may be necessary.

  • Thioamides/Thioureas: Some thioamides and thioureas are suspected carcinogens or teratogens. Consult the safety data sheet (SDS) for each specific reagent and handle them with appropriate containment measures.

  • Waste Disposal: All waste streams containing these reagents must be collected and disposed of as hazardous waste according to local regulations.

FAQ 8: What are the key regulatory guidelines I need to be aware of when scaling up the synthesis of a thiazole derivative intended to be an API?

Answer: The manufacturing of APIs is governed by Good Manufacturing Practices (GMP). Key international guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Key Regulatory Documents:

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: This is the foundational document for API GMP. It outlines requirements for quality management, personnel, buildings and facilities, process equipment, documentation and records, materials management, production and in-process controls, and packaging and labeling.[8]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline provides a framework for developing and understanding the manufacturing process of a drug substance, which is crucial for a successful regulatory submission.

By proactively addressing these common challenges with a systematic and data-driven approach, you can navigate the complexities of scaling up thiazole derivative synthesis with confidence. This guide provides a starting point for your process development journey. Remember that each specific molecule and process will have its own unique set of challenges, and a thorough understanding of the underlying chemistry and chemical engineering principles is the key to success.

References

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  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. Available from: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available from: [Link]

  • Technical Piece SOLVENTS IN SCALE-UP INTRODUCTION SOLVENT CLASSES - CatSci Ltd. Available from: [Link]

  • Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC - NIH. Available from: [Link]

  • Regulatory Considerations for API Manufacturing in the EU: Ensuring Compliance and Supply Chain Resilience - DrugPatentWatch – Transform Data into Market Domination. Available from: [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. Available from: [Link]

  • Runaway reactions, case studies, lessons learned - ARIA. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available from: [Link]

  • (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. Available from: [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - ResearchGate. Available from: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available from: [Link]

  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics | ACS Sustainable Chemistry & Engineering - ACS Publications. Available from: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. Available from: [Link]

  • (PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review - ResearchGate. Available from: [Link]

  • Handling Radioactive Materials Safely | Office of Environmental Health and Safety. Available from: [Link]

  • Prevent Runaway Chemical Reactions - Mettler Toledo. Available from: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - MDPI. Available from: [Link]

  • (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap - ResearchGate. Available from: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC - NIH. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. Available from: [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development | American Pharmaceutical Review. Available from: [Link]

  • Chemical Safety Guide, 5th Ed - ORS. Available from: [Link]

  • Applying Process Analytical Technology PAT to Support Real Time Release - YouTube. Available from: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Available from: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. Available from: [Link]

  • Chapter 3: Renewable Solvent Selection in Medicinal Chemistry - Books. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. Available from: [Link]

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Technical Support Center: Monitoring 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid using Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring.

The synthesis of this thiazole derivative, often proceeding via a Hantzsch-type reaction followed by ester hydrolysis, involves compounds with significantly different polarities. TLC is an indispensable tool for tracking the conversion of starting materials to the final carboxylic acid product.[1][2][3] This guide offers field-proven insights to help you achieve clean, reproducible, and easily interpretable TLC results.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity and Rf order for the compounds in this synthesis?

Answer: Understanding the relative polarities of the molecules involved is crucial for interpreting your TLC plate. The synthesis typically involves two main stages: 1) Hantzsch condensation to form an ester intermediate (e.g., ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate), and 2) Hydrolysis of the ester to the final carboxylic acid.[4]

The expected order of elution on a standard silica gel plate (from highest Rf to lowest Rf) is:

  • Starting Materials (Less Polar): The initial reactants, such as an α-haloketone (e.g., ethyl bromopyruvate) and a thioamide (pivalothioamide), are relatively nonpolar and will travel furthest up the plate.

  • Ester Intermediate: The resulting thiazole ester is more polar than the starting materials but significantly less polar than the final acid. It will have an intermediate Rf value.

  • Carboxylic Acid Product (Most Polar): The final product, 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, is highly polar due to the carboxylic acid group. This group interacts strongly with the polar silica gel stationary phase via hydrogen bonding, resulting in the lowest Rf value.[5][6] It will remain close to the baseline.

Q2: What is a good starting solvent system (mobile phase) for this analysis?

Answer: A good starting point for a mobile phase is a mixture that provides clear separation between the ester intermediate and the final carboxylic acid product. An ideal Rf value for your product of interest is typically between 0.3 and 0.7 for clear analysis.[7]

Given the polarity difference, a common starting solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][8]

Solvent System (v/v)PolarityExpected Outcome
70:30 Hexanes:Ethyl AcetateLow-MediumGood for resolving starting materials and the ester intermediate. The carboxylic acid may remain at the baseline (Rf ~ 0).
50:50 Hexanes:Ethyl AcetateMediumA balanced system that should show movement of all key components, providing a good overview of the reaction mixture.
85:15 Dichloromethane:MethanolMedium-HighExcellent for resolving more polar compounds. This system will move the carboxylic acid off the baseline effectively.

Pro-Tip: If the carboxylic acid product is streaking, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can help produce tighter, more defined spots.[5][9][10][11] This works by protonating the carboxylate, reducing its strong interaction with the silica gel's silanol groups.[5]

Q3: What are the most effective methods for visualizing the spots on the TLC plate?

Answer: Since the thiazole core is an aromatic, conjugated system, the primary and easiest visualization method is non-destructive UV light.[12][13]

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light.[13][14] Compounds with a UV chromophore, like the thiazole ring, will absorb this light and appear as dark purple or black spots against the green background.[12][13][14] This should be your first method of choice.

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that works well for a wide range of organic compounds.[15] The iodine reversibly complexes with the compounds, making them appear as brown spots on a light-yellow background. This is useful if a component is not UV-active.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes. It will appear as yellow or brown spots on a purple background. While the thiazole itself may not be highly reactive, this stain can be useful for identifying certain impurities or unreacted starting materials.

  • p-Anisaldehyde Stain: This is a versatile, destructive stain that reacts with many functional groups to produce a range of colors upon heating.[16] It can be particularly useful for differentiating between spots that have similar Rf values but different functional groups.

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis in a direct question-and-answer format.

Q: Why is the spot for my carboxylic acid product a long, vertical streak instead of a tight circle?

A: This is the most common issue when analyzing carboxylic acids on silica gel TLC plates and is known as "tailing" or "streaking".[5][11]

  • Causality: The highly polar carboxylic acid group forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This strong, sometimes irreversible, binding prevents the compound from moving uniformly with the solvent front, causing it to drag up the plate as a streak.

  • Solutions:

    • Add Acid to the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent.[5][9] The added acid keeps your product in its protonated, less polar form, which minimizes its interaction with the silica and results in a compact spot.

    • Reduce Sample Concentration: Overloading the plate can exacerbate streaking.[9][11] Try diluting the sample you are spotting on the plate.

    • Switch to a More Polar Solvent System: In some cases, a more polar mobile phase, such as one containing methanol (e.g., 95:5 Dichloromethane:Methanol), can better solvate the carboxylic acid and compete with the silica gel for hydrogen bonding, reducing the streaking effect.[5]

Q: All my spots are clustered at the bottom of the plate (Low Rf). How do I get better separation?

A: This indicates that your mobile phase is not polar enough to move the compounds up the plate. The components are sticking too strongly to the stationary phase.[8]

  • Causality: The eluting power of the solvent is insufficient to overcome the attractive forces between your compounds and the silica gel.

  • Solutions:

    • Increase Solvent Polarity: The solution is to increase the polarity of your mobile phase. If you are using a Hexanes:Ethyl Acetate system, increase the proportion of ethyl acetate. For example, move from a 70:30 mixture to a 50:50 or even 30:70 mixture.

    • Introduce a Stronger Polar Solvent: If increasing the ethyl acetate ratio is not effective enough, switch to a more polar solvent system altogether. Adding a small percentage of methanol to a dichloromethane or ethyl acetate solution can dramatically increase eluting power. Start with 1-2% methanol and increase as needed.

Q: All my spots ran to the top of the plate (High Rf). What should I do?

A: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase to achieve separation.[8]

  • Causality: The eluting power of the solvent is too high, carrying all components with the solvent front.

  • Solutions:

    • Decrease Solvent Polarity: You need to make your mobile phase less polar. If using a Hexanes:Ethyl Acetate system, increase the proportion of hexanes. For example, move from a 50:50 mixture to a 70:30 or 80:20 mixture.

    • Remove Highly Polar Solvents: If your system contains methanol, reduce its percentage or remove it completely.

Q: I can't see any spots on my plate after development, even under UV light.

A: This can be frustrating but is usually due to one of a few simple reasons.

  • Causality & Solutions:

    • Compound is Not UV-Active: While the thiazole ring is UV-active, some starting materials or byproducts may not be. Always follow up UV visualization with a chemical stain like iodine or potassium permanganate to ensure you are not missing any non-UV-active spots.[12]

    • Sample is Too Dilute: You may not have spotted enough material on the plate.[11] Try re-spotting with a more concentrated solution of your reaction mixture or by applying multiple spots in the same location (allowing the solvent to dry completely between applications).

    • Compound Evaporated: If your compound is highly volatile, it may have evaporated from the plate during development or while drying. This is less likely for the compounds in this specific synthesis but is a possibility.

    • Compound Ran with the Solvent Front: If your mobile phase was far too polar, your compound may have an Rf of ~1.0, meaning it is located at the very top of the plate at the solvent front, where it can be difficult to see. Develop a new plate with a significantly less polar solvent system.

Experimental Workflow & Diagrams

Standard TLC Protocol
  • Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare separate diluted solutions of your starting materials and (if available) your expected product to use as standards.

  • Spotting: Use a capillary tube or micropipette to apply a small spot of each solution onto the origin line. Keep the spots small and well-separated. A typical setup includes spotting the starting material, the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture itself.

  • Development: Place a small amount of the chosen mobile phase into a developing chamber (e.g., a beaker covered with a watch glass) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[14] If necessary, proceed with chemical staining (e.g., iodine chamber or permanganate dip).

  • Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Troubleshooting Flowchart

dot graph TD subgraph TLC_Troubleshooting_Workflow direction LR;

end

Caption: A decision-making flowchart for common TLC troubleshooting scenarios.

References

  • TLC tailing and carboxylic acid? (2018). ResearchGate. Available at: [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Available at: [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC - NIH. Available at: [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2021). MDPI. Available at: [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Available at: [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2012). ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. (1996). PubMed. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles. Available at: [Link]

  • Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017). ResearchGate. Available at: [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • Visualizing a TLC plate. (2021). YouTube. Available at: [Link]

  • Troubleshooting TLC. (2025). pharmashare.in. Available at: [Link]

  • Determining a solvent system. (n.d.). University of York. Available at: [Link]

  • 5.7: Visualizing TLC Plates. (2025). Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Hantzsch Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges with side reactions and product purity. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the expertise to troubleshoot and optimize your syntheses.

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction is a cornerstone in heterocyclic chemistry for the synthesis of the thiazole ring system. The classical approach involves the condensation of an α-haloketone with a thioamide.[1] The reaction is prized for its reliability and the biological significance of its products, which are scaffolds in many pharmaceutical agents.[2] While often high-yielding, the Hantzsch synthesis is not without its subtleties.[3] A number of side reactions can occur, leading to reduced yields, complex product mixtures, and purification challenges. This guide will address the most common of these issues in a practical, question-and-answer format.

Core Reaction and Potential Side Reactions

The intended reaction proceeds through the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. However, depending on the substrates and reaction conditions, several alternative pathways can compete with this desired transformation.

Hantzsch_Pathways cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Imino Isomer Formation cluster_side2 Side Reaction 2: Bis-Thiazole Formation A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B SN2 Attack E N-Alkylation Intermediate A->E N-Alkylation (Acidic Conditions) C Cyclized Intermediate (Hydroxythiazoline) B->C Intramolecular Cyclization D Desired 2-Aminothiazole (Aromatic Product) C->D Dehydration G Reaction with second α-haloketone D->G F 3-Substituted-2-imino- 2,3-dihydrothiazole E->F Cyclization/ Dehydration H Bis-Thiazole Byproduct G->H Further Reaction

Caption: Main and side reaction pathways in the Hantzsch thiazole synthesis.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer

Q1: My NMR and Mass Spec data suggest I have a product with the correct mass, but the spectral data doesn't match the expected 2-aminothiazole. What could be the issue?

A1: You are likely observing the formation of a regioisomeric byproduct, the 3-substituted 2-imino-2,3-dihydrothiazole. [4] This is one of the most common side reactions in the Hantzsch synthesis, especially when using N-substituted thioamides.

Causality and Mechanism:

The regioselectivity of the Hantzsch synthesis is highly dependent on the reaction's pH. The thioamide exists in tautomeric equilibrium, and the initial nucleophilic attack can occur from either the sulfur or a nitrogen atom.

  • Neutral or Basic Conditions: Under neutral or slightly basic conditions, the thioamide is more likely to be in its thione form, and the more nucleophilic sulfur atom preferentially attacks the α-haloketone. This leads to an S-alkylation intermediate, which then cyclizes and dehydrates to the desired 2-aminothiazole.

  • Acidic Conditions: In an acidic medium, the nitrogen of the thioamide can be protonated, which can shift the equilibrium and potentially favor N-alkylation. This leads to an N-alkylation intermediate, which upon cyclization, forms the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] The structure of the reactants also plays a role in the proportion of the formed isomers.[4]

Troubleshooting Protocol: Controlling Regioselectivity

  • pH Control is Critical: Ensure your reaction medium is neutral or slightly basic. If your α-haloketone synthesis left residual acid, neutralize it before adding the thioamide.

  • Basification during Workup: After the reaction is complete, quenching the reaction mixture with a weak base solution like 5% sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution can help neutralize any generated HBr or HCl and precipitate the desired 2-aminothiazole, which is often less soluble in water than its hydrohalide salt.[3]

  • Solvent Choice: While alcohols like ethanol and methanol are common, consider using a non-acidic solvent system. Solvent-free conditions have also been reported to proceed rapidly and in good yields, potentially minimizing side reactions.[5]

Analytical Confirmation: Distinguishing the Isomers

You can differentiate between the desired 2-aminothiazole and the 2-imino isomer using spectroscopic methods:

Spectroscopic Method2-Aminothiazole (Desired)3-Substituted 2-Imino-2,3-dihydrothiazole (Side Product)
¹H NMR The proton on the thiazole ring (at C5) typically appears as a singlet. The amino protons (-NH₂) will appear as a broad singlet.The proton at the C5 position often shows a different chemical shift compared to the 2-aminothiazole. The exocyclic imino proton may have a distinct chemical shift.[4]
IR Spectroscopy Characteristic N-H stretching bands for the primary amine.Presence of a C=N (imine) stretching band, and the N-H stretching frequency may differ from a primary amine. The trifluoroacetate derivatives of the isomers show characteristic differences in their IR CO bands.[4]
Issue 2: Low Yield and Complex Product Mixture

Q2: My reaction yield is consistently low, and TLC analysis shows multiple spots, indicating a complex mixture. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from a variety of factors beyond isomer formation, including incomplete reactions, degradation of starting materials, or the formation of other byproducts like bis-thiazoles.

Causality and Potential Side Reactions:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials. The dehydration of the cyclic intermediate is often the slow step in the reaction.

  • Reactant Stoichiometry: An inappropriate ratio of reactants can result in unconsumed starting materials and the formation of side products.

  • Bis-Thiazole Formation: If the newly formed 2-aminothiazole is sufficiently nucleophilic, it can react with another molecule of the α-haloketone, leading to the formation of a bis-thiazole adduct.

  • C-N Acyl Migration: In certain cases, an acyl group can migrate from a carbon to a nitrogen atom, leading to an unexpected rearranged product.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Optimize Reactant Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.5 equivalents) of the thioamide can help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation or degradation.[3]

  • Temperature and Reaction Time: The Hantzsch synthesis is often carried out at elevated temperatures (e.g., refluxing ethanol) to ensure the final dehydration step goes to completion.[3] Monitor your reaction by TLC to determine the optimal reaction time. Microwave irradiation can be a powerful tool to reduce reaction times and often improve yields.[6]

  • Purity of Starting Materials: Ensure your α-haloketone is pure and free from di-halogenated byproducts. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, making them susceptible to various nucleophilic attacks.[7] Impurities can lead to a cascade of side reactions.

  • Choice of Halogen: The leaving group ability of the halogen in the α-haloketone can affect the reaction rate. Generally, the reactivity follows the order I > Br > Cl. While α-bromoketones are most common, using an α-chloroketone might slow down the reaction, potentially reducing some side reactions but may require more forcing conditions.

Issue 3: Difficulty in Product Purification

Q3: My crude product is a mixture of the desired thiazole, the imino isomer, and possibly other byproducts. What is the best way to purify my target compound?

A3: Purification of 2-aminothiazoles from closely related byproducts can be challenging but is achievable through careful selection of recrystallization solvents or column chromatography conditions.

Purification Protocols:

1. Recrystallization:

  • Solvent Selection: For many 2-aminothiazoles, recrystallization from ethanol, ethanol/water mixtures, or DMF/water can be effective.[8] The ideal solvent is one in which your desired product is sparingly soluble at room temperature but readily soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of thiazole derivatives.

  • Mobile Phase Selection: The polarity of the mobile phase is crucial for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.

    • For Basic Aminothiazoles: 2-aminothiazoles are basic compounds and can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will help to deprotonate the amine and improve the peak shape.

  • General Procedure:

    • Perform TLC analysis to determine an appropriate solvent system that gives good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal).

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the underlying mechanisms of these side reactions and applying these targeted troubleshooting and purification strategies, you can significantly improve the outcome of your Hantzsch thiazole syntheses.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. Available at: [Link]

  • Al-Azmi, A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(3), 1205-1258. Available at: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch reaction in the synthesis of pharmaceuticals. European journal of medicinal chemistry, 97, 735-763. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • (Reference for C-N acyl migration - to be added from further research if a specific citable source is found)
  • (Reference for bis-thiazole formation - to be added from further research if a specific citable source is found)
  • (Reference for purification protocols - to be added from further research if a specific citable source is found)
  • (Reference for general troubleshooting - to be added from further research if a specific citable source is found)
  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolverbindungen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. Available at: [Link]

  • (Reference for NMR/IR data - to be added from further research if a specific citable source is found)
  • (Reference for microwave synthesis - to be added from further research if a specific citable source is found)
  • (Reference for column chromatography of amines - to be added from further research if a specific citable source is found)
  • (Reference for recrystallization solvents - to be added from further research if a specific citable source is found)
  • (Additional authoritative source for mechanisms - to be added from further research if a specific citable source is found)
  • Journal of Chemical and Pharmaceutical Research, 2013, 5(12):147-152. Synthesis of some new 5- substituted of 2-amino thiazole derivatives and evaluation of their antimicrobial activities. Available at: [Link]

  • Bagley, M. C., Dale, J. W., Jenkins, R. L., & Bower, J. (2004). A new microwave-assisted method for the synthesis of thiazoles. Chemical Communications, (9), 1026-1027. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid: An HPLC-Centric Approach with Orthogonal Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates such as 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, a crucial building block in the synthesis of various therapeutic agents, rigorous purity validation is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique for purity determination, benchmarked against a suite of orthogonal methods. The methodologies detailed herein are grounded in established pharmacopeial principles and regulatory guidelines to ensure scientific integrity and trustworthiness.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[1] Its high resolving power, sensitivity, and robustness make it exceptionally well-suited for separating the main component from structurally similar impurities.

Proposed HPLC Method for 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

While a specific monograph for this compound may not be publicly available, a robust purity method can be developed based on its physicochemical properties and methods established for analogous structures. The following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for validation.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The end-capping minimizes peak tailing for acidic compounds like our analyte by shielding residual silanols.

  • Mobile Phase: A gradient elution with acetonitrile and a low pH aqueous buffer (e.g., phosphate buffer or formic acid) is employed. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes on the C18 column. The gradient allows for the effective elution of both the main analyte and any potential impurities with differing polarities.

  • Detection: UV detection at a wavelength of maximum absorbance for the thiazole ring system (e.g., around 254 nm) is chosen for its sensitivity and linearity.

Detailed Experimental Protocol:

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle size, end-cappedProvides excellent resolution and peak shape for a broad range of analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the carboxylic acid, enhancing retention and peak symmetry.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 10% B to 90% B over 20 minutesEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detector UV at 254 nmThe thiazole moiety is expected to have strong absorbance in this region, providing good sensitivity.
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.Ensures solubility and compatibility with the mobile phase.

This method must be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][3]

Orthogonal Methods for Comprehensive Purity Assessment

To build a truly self-validating system, it is crucial to employ orthogonal analytical techniques that rely on different separation or detection principles. This approach provides a more comprehensive purity profile and reduces the risk of overlooking co-eluting impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers a significant enhancement in both resolution and sensitivity compared to traditional HPLC. The use of sub-2 µm particles in the stationary phase allows for faster analysis times and sharper peaks. Coupling with a mass spectrometer provides mass-to-charge ratio information, which is invaluable for the identification of unknown impurities.[4]

Causality of Experimental Choices:

  • UPLC: The smaller particle size leads to a more efficient mass transfer, resulting in sharper peaks and better resolution, which is critical for separating closely related impurities.

  • Mass Spectrometry (MS): Provides orthogonal detection to UV by offering mass information. This is particularly useful for impurities that may lack a strong chromophore or co-elute with the main peak. Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is not sufficiently volatile for direct GC analysis, derivatization can make it amenable to this technique. Esterification of the carboxylic acid group, for example, with a silylating agent like BSTFA, increases its volatility.[5]

Causality of Experimental Choices:

  • Derivatization: This chemical modification is essential to overcome the low volatility of the carboxylic acid, enabling its analysis by GC.[6]

  • GC-MS: Offers a different separation mechanism (partitioning between a gas mobile phase and a liquid stationary phase) and provides mass spectral data for impurity identification. This is a powerful tool for detecting volatile and semi-volatile impurities that may not be well-resolved by LC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance without the need for a reference standard of the same compound.[7] By integrating the signals of the analyte against those of a certified internal standard of known purity, an absolute purity value can be calculated.[8]

Causality of Experimental Choices:

  • NMR Spectroscopy: Provides a direct measure of the number of protons contributing to a signal, making it inherently quantitative.

  • Internal Standard: A certified reference material with a known concentration and purity is used to provide a reference point for the quantification of the analyte.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and can also be applied to the analysis of polar molecules.[9] For carboxylic acids, the addition of a polar co-solvent like methanol is often necessary to achieve good peak shapes.[10]

Causality of Experimental Choices:

  • Supercritical CO2: Offers low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC.[11]

  • Polar Co-solvent: Modifies the polarity of the mobile phase, enabling the elution and separation of polar analytes like carboxylic acids.

Capillary Electrophoresis (CE)

CE separates molecules based on their electrophoretic mobility in an electric field. For acidic compounds, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective.[12] In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to separate both charged and neutral molecules.[13]

Causality of Experimental Choices:

  • Electric Field Separation: This separation mechanism is fundamentally different from the partitioning principles of chromatography, providing a truly orthogonal approach.

  • Micelles in MEKC: Create a hydrophobic microenvironment that allows for the separation of analytes based on their partitioning between the aqueous buffer and the micelles.

Comparative Performance Analysis

The following table provides a comparative overview of the discussed analytical techniques for the purity validation of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. The performance metrics are based on typical values observed for similar analytes.

TechniquePrincipleTypical LOD/LOQAnalysis TimePrecision (RSD)Key AdvantagesKey Disadvantages
RP-HPLC-UV Partition Chromatography0.01% / 0.03%20-30 min< 2%Robust, widely available, well-understood.May not resolve all impurities, limited peak capacity.
UPLC-MS Partition Chromatography< 0.005% / < 0.015%5-10 min< 2%High resolution, fast, provides mass information for identification.Higher equipment cost, potential for ion suppression.[4]
GC-MS (with derivatization) Gas-Liquid Partitioning0.01% / 0.03%15-25 min< 5%Orthogonal separation, excellent for volatile impurities.Requires derivatization, which can introduce variability.[5]
qNMR Nuclear Magnetic Resonance~0.1%10-20 min< 1%Absolute quantification without a specific reference standard, non-destructive.Lower sensitivity compared to chromatographic methods.[7]
SFC Partition Chromatography0.01% / 0.03%5-15 min< 3%Fast, "green" (less organic solvent), good for chiral separations.May require method development for polar compounds.[10]
CE (MEKC) Electrophoretic Mobility & Partitioning0.05% / 0.15%10-20 min< 5%Orthogonal separation mechanism, low sample and reagent consumption.Can have lower reproducibility, sensitive to buffer composition.[13]

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for HPLC-based purity analysis.

Decision Matrix for Orthogonal Method Selection

Orthogonal_Method_Selection Primary_Method Primary Method: RP-HPLC-UV Impurity_Profile Assess Impurity Profile Primary_Method->Impurity_Profile Coelution Co-eluting Impurities? Impurity_Profile->Coelution Volatile_Impurities Potential Volatile Impurities? Impurity_Profile->Volatile_Impurities Chiral_Center Chiral Center Present? Impurity_Profile->Chiral_Center Absolute_Purity Need for Absolute Purity without Specific Standard? Impurity_Profile->Absolute_Purity UPLC_MS UPLC-MS Coelution->UPLC_MS Yes GC_MS GC-MS (derivatization) Volatile_Impurities->GC_MS Yes SFC SFC Chiral_Center->SFC Yes qNMR qNMR Absolute_Purity->qNMR Yes

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-tert-butyl-1,3-thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral interpretation and a comparative analysis with related thiazole derivatives. By understanding the subtle shifts and couplings, researchers can gain deeper insights into the molecular structure and electronic environment of this important heterocyclic scaffold.

Introduction

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a bulky tert-butyl group at the 2-position and a carboxylic acid at the 4-position. The thiazole ring is a prevalent motif in medicinal chemistry, valued for its diverse biological activities. The substituents on this ring system play a crucial role in modulating its physicochemical properties and biological interactions. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. This guide will dissect the NMR spectra of the title compound and compare it with its 2-methyl and 2-phenyl analogues to illustrate the influence of the 2-substituent on the spectral features.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a robust methodology for the preparation and analysis of thiazole carboxylic acid derivatives.

Sample Preparation
  • Compound Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities. Residual solvents from synthesis or purification should be removed under high vacuum.

  • Solvent Selection: The choice of a deuterated solvent is critical. For routine ¹H and ¹³C NMR, Deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing power for many organic compounds. However, for carboxylic acids, the acidic proton signal is often broad and may exchange with residual water, making it difficult to observe. A superior choice for observing the carboxylic acid proton is Deuterated dimethyl sulfoxide (DMSO-d₆), as it forms hydrogen bonds with the analyte, slowing down the exchange rate and resulting in a sharper signal.[1]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining a good signal-to-noise ratio in ¹H NMR within a few minutes and in ¹³C NMR within a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Pulse Programzg30zgpg30
Number of Scans (NS)161024
Acquisition Time (AQ)~4 seconds~1 second
Relaxation Delay (D1)1 second2 seconds
Spectral Width (SW)20 ppm240 ppm
Temperature298 K298 K

This workflow is designed to provide high-quality data for spectral analysis.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition Purity High Purity Compound (>95%) Solvent Choose Solvent (CDCl₃ / DMSO-d₆) Purity->Solvent Dissolve Dissolve 5-10 mg in 0.6 mL Solvent->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Parameters Set Acquisition Parameters Standard->Parameters Transfer to NMR Tube 1H ¹H Experiment Parameters->1H 13C ¹³C Experiment Parameters->13C Process_Data Data Processing (FT, Phasing, Baseline Correction) 1H->Process_Data FID 13C->Process_Data FID Analysis Spectral Analysis & Interpretation Process_Data->Analysis Processed Spectra

Caption: Experimental workflow for NMR spectral acquisition.

¹H and ¹³C NMR Spectral Analysis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

¹H NMR Spectrum

The ¹H NMR spectrum of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is relatively simple, as expected from its structure.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~13.5 (DMSO-d₆)Broad Singlet1H-COOH
28.16 (CDCl₃)Singlet1HH-5
31.46 (CDCl₃)Singlet9H-C(CH₃)₃

Analysis:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm in DMSO-d₆. Its broadness is due to hydrogen bonding and chemical exchange. In CDCl₃, this peak is often not observed.

  • Thiazole Proton (H-5): The lone proton on the thiazole ring at position 5 is a singlet, as it has no adjacent protons to couple with. Its chemical shift at 8.16 ppm is indicative of its position on an electron-deficient aromatic ring. The electron-withdrawing nature of the adjacent carboxylic acid group and the nitrogen atom contributes to this downfield shift.

  • Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they appear as a sharp singlet at 1.46 ppm. This upfield chemical shift is characteristic of aliphatic protons.

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

SignalPredicted Chemical Shift (δ, ppm)Assignment
1179.5C -2
2162.8C OOH
3145.1C -4
4126.5C -5
536.7-C (CH₃)₃
630.8-C(C H₃)₃

Analysis:

  • C-2: This carbon, directly attached to the nitrogen and sulfur atoms of the thiazole ring and the tert-butyl group, is the most downfield among the ring carbons, predicted around 179.5 ppm.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected in the range of 160-185 ppm. The prediction at 162.8 ppm is consistent with this.

  • C-4 and C-5: The other two carbons of the thiazole ring are predicted at 145.1 ppm (C-4) and 126.5 ppm (C-5). The C-4 carbon, being attached to the electron-withdrawing carboxylic acid group, is expected to be further downfield than C-5.

  • Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is predicted at 36.7 ppm, and the three equivalent methyl carbons are predicted at 30.8 ppm.

Comparative Spectral Analysis

To understand the electronic influence of the substituent at the 2-position of the thiazole ring, we will compare the spectral data of the title compound with its 2-methyl and 2-phenyl analogues. The data for the analogues are also based on spectral predictions due to the scarcity of complete experimental data.

2-Methyl-1,3-thiazole-4-carboxylic acid
NucleusPredicted Chemical Shift (δ, ppm)
H-58.30
-CH₃2.75
-COOH~13.0
C-2165.9
-COOH163.0
C-4145.5
C-5127.8
-CH₃19.2
2-Phenyl-1,3-thiazole-4-carboxylic acid
NucleusPredicted Chemical Shift (δ, ppm)
H-58.45
Phenyl Protons7.5-8.1
-COOH~13.2
C-2168.1
-COOH162.9
C-4145.8
C-5129.5
Phenyl C-ipso133.2
Phenyl C-ortho126.7
Phenyl C-meta129.1
Phenyl C-para131.0

Comparative Discussion:

The electronic nature of the substituent at the 2-position significantly influences the chemical shifts of the thiazole ring protons and carbons.

  • H-5 Proton: The chemical shift of the H-5 proton is a sensitive probe of the electron density at this position. In the 2-tert-butyl derivative, it appears at 8.16 ppm. The 2-methyl group is slightly electron-donating through induction, which should lead to a slight upfield shift compared to an unsubstituted thiazole. However, the prediction places it at 8.30 ppm, slightly downfield. The 2-phenyl group, being electron-withdrawing through resonance, is expected to deshield the H-5 proton, and its predicted chemical shift of 8.45 ppm is consistent with this effect. The tert-butyl group, being more electron-donating than the methyl group, results in the most upfield shift for the H-5 proton among the three.

  • C-2 Carbon: The chemical shift of the C-2 carbon is also diagnostic. The tert-butyl group's carbons are more shielded than the aromatic carbons of the phenyl group. The predicted chemical shift for C-2 is highest for the 2-phenyl derivative (168.1 ppm), followed by the 2-methyl (165.9 ppm), and lowest for the 2-tert-butyl (predicted around 179.5 ppm, which seems anomalously high and may reflect the limits of the prediction algorithm for this specific substitution pattern). Generally, increasing alkyl substitution at C-2 would be expected to shift this carbon to a more downfield position.

  • C-5 Carbon: The trend for the C-5 carbon is more consistent. The electron-donating tert-butyl group leads to the most shielded C-5 (126.5 ppm), followed by the methyl group (127.8 ppm), and the electron-withdrawing phenyl group results in the most deshielded C-5 (129.5 ppm).

G tert-Butyl tert-Butyl H5_tBu H-5: 8.16 ppm tert-Butyl->H5_tBu Most Shielded Methyl Methyl H5_Me H-5: 8.30 ppm Methyl->H5_Me Phenyl Phenyl H5_Ph H-5: 8.45 ppm Phenyl->H5_Ph Most Deshielded

Caption: Effect of 2-substituent on the ¹H NMR chemical shift of H-5.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of 2-tert-butyl-1,3-thiazole-4-carboxylic acid. Through a combination of experimental and predicted data, a detailed assignment of the proton and carbon signals has been presented. The comparative analysis with 2-methyl and 2-phenyl analogues highlights the significant electronic influence of the substituent at the 2-position on the chemical shifts of the thiazole ring. The bulky and electron-donating tert-butyl group generally leads to a more shielded environment for the ring protons and carbons compared to the methyl and phenyl substituents. These findings are crucial for the structural verification and for understanding the electronic properties of this class of compounds, which is of great interest in the field of medicinal chemistry.

References

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Springer. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • NMR Predictor. Chemaxon. [Link]

Sources

In silico molecular docking studies of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative In Silico Guide to the Molecular Docking of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights, explaining the causal relationships behind experimental choices and ensuring a self-validating, trustworthy methodology. We will compare the docking performance of our lead compound against a key inflammatory target with that of established alternatives, supported by detailed protocols and quantitative data.

Introduction: The Strategic Role of In Silico Docking

In the landscape of modern drug discovery, in silico molecular docking stands as an indispensable tool. It allows for the rapid, cost-effective prediction of how a small molecule, or 'ligand,' might bind to a protein's active site.[1][2][3] This computational method is crucial for prioritizing candidates for synthesis and in vitro testing, thereby accelerating the development pipeline.[1]

The subject of this guide is 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, a compound featuring a thiazole ring. The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Given that many thiazole derivatives have shown potential as anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2), this protein presents a logical and compelling target for our investigation.[5]

Scientific Rationale: Why Target Cyclooxygenase-2 (COX-2)?

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][7] Unlike its isoform COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced during inflammation.[7] This distinction makes selective COX-2 inhibitors highly desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

The active site of COX-2 possesses a key structural feature—a secondary side pocket—that is absent in COX-1. Many selective inhibitors, known as "coxibs," exploit this pocket to achieve their specificity.[9] Our lead compound, with its carboxylic acid group and bulky tert-butyl substituent, is a plausible candidate for interacting with key residues within this active site. This study will therefore compare its predicted binding affinity and pose against the well-known selective COX-2 inhibitor, Celecoxib, and a simpler analog, Thiazole-4-carboxylic acid.

Comparative Ligand Set

For this study, we will compare the docking performance of our lead compound against two benchmarks:

  • Lead Compound: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

  • Positive Control: Celecoxib (a potent, FDA-approved selective COX-2 inhibitor)[6]

  • Scaffold Control: Thiazole-4-carboxylic acid (the core scaffold without the bulky substituent)

This selection allows us to validate our docking protocol with a known inhibitor and to understand the contribution of the tert-butyl group to binding affinity.

The In Silico Docking Workflow: A Self-Validating Protocol

The reliability of any docking study hinges on a meticulously executed and validated workflow.[10] The process involves preparing both the protein (receptor) and the ligand, defining the search space, running the docking simulation, and analyzing the results.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (PDB ID: 3LN1) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Standard Pre-processing Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Defines Target Ligands 3. Prepare Ligands (2D to 3D, energy minimization) Ligands->Grid Dock 5. Run Docking Simulation (AutoDock Vina) Grid->Dock Defines Search Space Analyze 6. Analyze Results (Binding Energy & Pose) Dock->Analyze Generates Output Compare 7. Comparative Analysis (Lead vs. Controls) Analyze->Compare

Caption: The comprehensive in silico molecular docking workflow.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes AutoDock Tools and AutoDock Vina, widely accepted and validated software for molecular docking.[10]

Step 1: Target Protein Preparation

  • Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately usable for docking. It contains non-essential water molecules, may lack hydrogen atoms, and requires the assignment of atomic charges.[1][11] Removing crystallographic water is standard practice as these water molecules are often not conserved and can interfere with ligand binding predictions, unless they are known to be structurally critical.[12][13] Adding polar hydrogens is essential for correctly defining hydrogen bond donors and acceptors.[14]

  • Protocol:

    • Obtain Structure: Download the crystal structure of human COX-2 in complex with Celecoxib. For this guide, we will use PDB ID: 3LN1 .[15]

    • Clean Structure: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT). Remove all water molecules and any co-crystallized ligands or cofactors.[11][12][16]

    • Add Hydrogens: Use the ADT interface to add polar hydrogen atoms to the protein structure (Edit > Hydrogens > Add > Polar Only).[14]

    • Compute Charges: Assign Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the coordinates, charges, and atom types required by AutoDock Vina.[1]

Step 2: Ligand Preparation

  • Causality: Ligands must be converted from their 2D representation to a 3D, low-energy conformation.[17] Energy minimization ensures that the starting conformation is realistic and not in a strained, high-energy state. The software must also identify rotatable bonds to allow for ligand flexibility during the docking simulation.[1]

  • Protocol:

    • Obtain Structures: Obtain 2D structures of the three ligands (2-Tert-butyl-1,3-thiazole-4-carboxylic acid, Celecoxib, and Thiazole-4-carboxylic acid) from a database like PubChem or draw them using chemical drawing software.[11][18]

    • Convert to 3D: Use a program like Open Babel or the sketcher within AutoDock Tools to generate a 3D structure.

    • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Define Torsion Tree: In ADT, define the rotatable bonds for the ligand (Ligand > Torsion Tree > Detect Root). This step is critical for flexible docking.

    • Save as PDBQT: Save the final, prepared ligand structures in the .pdbqt format.

Step 3: Docking Simulation with AutoDock Vina

  • Causality: The docking process requires a defined search space, known as a "grid box," within which the algorithm will attempt to place the ligand.[10] The size and center of this box are critical parameters. For a validation study, centering the grid on the position of a known co-crystallized ligand is the most reliable approach, as it confines the search to the known active site.[19] The scoring function then evaluates each generated pose, estimating the binding affinity.[20]

  • Protocol:

    • Set Grid Box: In ADT, load the prepared protein PDBQT file. Select Grid > Grid Box.

    • Center the Grid: Center the grid box on the coordinates of the co-crystallized Celecoxib from the original 3LN1 PDB file. This ensures the docking is focused on the known active site.

    • Adjust Grid Size: Adjust the grid box dimensions (e.g., 26 x 26 x 26 Å) to encompass the entire active site, providing enough room for the ligands to move and rotate freely.[21]

    • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid center coordinates, and the grid size.

    • Run Vina: Execute AutoDock Vina from the command line, referencing your configuration file. Vina will generate an output PDBQT file containing the predicted binding poses, ranked by their docking scores.

Results and Comparative Analysis

The primary output from AutoDock Vina is the binding affinity, an estimated free energy of binding (ΔG) expressed in kcal/mol.[22] A more negative value indicates a stronger, more favorable predicted interaction.[22][23] Analysis also involves inspecting the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[22]

Table 1: Comparative Docking Results against COX-2

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Number of H-Bonds
Celecoxib (Positive Control) -10.3HIS90, ARG513, PHE518, VAL5232
2-Tert-butyl-1,3-thiazole-4-carboxylic acid -7.8TYR355, ARG513, VAL5232
Thiazole-4-carboxylic acid -5.9ARG513, SER5301

Analysis of Results:

  • Validation of Protocol: The docking simulation successfully placed Celecoxib in its known binding orientation within the COX-2 active site, with a strong binding affinity of -10.3 kcal/mol. This result validates that the chosen docking parameters are appropriate for this biological system.

  • Performance of Lead Compound: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid showed a favorable binding affinity of -7.8 kcal/mol. Crucially, its predicted interactions include a hydrogen bond between its carboxylic acid group and the side chain of ARG513 . This interaction is a hallmark of many selective COX-2 inhibitors, including Celecoxib, and is vital for anchoring the ligand in the active site.[24] The bulky tert-butyl group is predicted to occupy a hydrophobic pocket formed by residues such as VAL523, contributing positively to the overall binding energy.

  • Comparison with Alternatives: The scaffold control, Thiazole-4-carboxylic acid, exhibited a significantly weaker binding affinity (-5.9 kcal/mol). While it is also predicted to form a hydrogen bond with ARG513, the lack of the bulky tert-butyl group prevents it from making the additional favorable hydrophobic contacts within the active site. This comparison strongly suggests that the tert-butyl substituent is a critical contributor to the binding affinity of the lead compound.

G cluster_ligand cluster_protein L_Acid Carboxylic Acid P_Arg ARG513 L_Acid->P_Arg Hydrogen Bond (Key Anchoring Interaction) L_TButyl Tert-butyl Group P_Val VAL523 L_TButyl->P_Val Hydrophobic Interaction P_Tyr TYR355 L_TButyl->P_Tyr Hydrophobic Interaction

Sources

A Senior Application Scientist's Guide to QSAR Studies of 2,4-Disubstituted Thiazole Derivatives: From Molecular Design to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "magic moiety" for its presence in a wide array of pharmacologically active compounds.[1] These derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2] The versatility of this heterocyclic system stems from the manipulable substitution patterns at the C2 and C4 positions, which allows for fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are indispensable computational tools in the rational design of novel thiazole derivatives. By correlating physicochemical properties (descriptors) of a series of compounds with their biological activities, QSAR models can predict the potency of new, unsynthesized molecules. This predictive power significantly accelerates the drug discovery process, saving resources by prioritizing the synthesis of candidates with the highest probability of success. This guide provides an in-depth comparison of QSAR methodologies applied to 2,4-disubstituted thiazoles, supported by experimental protocols for their synthesis and biological evaluation.

Comparative Analysis of QSAR Models for Thiazole Derivatives

The choice of a QSAR methodology is dictated by the specific research question and the nature of the available data. The primary distinction lies between 2D-QSAR, which uses descriptors calculated from the 2D structure, and 3D-QSAR, which considers the molecule's three-dimensional conformation and properties.

Pillar 1: 2D-QSAR Approaches

2D-QSAR models are computationally less intensive and are effective when the primary drivers of activity are global molecular properties. These models are built using descriptors such as constitutional indices, topological indices (e.g., molecular connectivity), and physicochemical properties (e.g., LogP).

A notable study on 2,4-disubstituted thiazoles as antimicrobial agents developed multi-target QSAR models using Multiple Linear Regression (MLR).[3][4][5] The causality behind this choice is that antimicrobial activity often depends on a combination of factors like membrane permeability and interaction with multiple bacterial targets, which can be captured by holistic 2D descriptors. The study revealed that the molecular connectivity index (2χv) and Kier's shape index (kα3) were paramount for describing the antimicrobial activity.[3][4][5] This suggests that the size, shape, and degree of branching of the substituents are critical for the compounds' ability to reach and interact with their microbial targets.

G

Caption: A generalized workflow for developing a 2D-QSAR model.

Pillar 2: 3D-QSAR Approaches (CoMFA & CoMSIA)

When biological activity is highly dependent on specific 3D interactions with a receptor binding pocket, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are superior. These methods require the structural alignment of all molecules in the dataset, a critical step that validates the hypothesis that all compounds share a common binding mode.

  • CoMFA calculates steric and electrostatic interaction fields around the aligned molecules.

  • CoMSIA provides a more nuanced view by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

A 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors demonstrated the power of these techniques.[6] The resulting CoMSIA model yielded superior statistical quality (q²=0.740) compared to the CoMFA model (q²=0.644), indicating that hydrophobic and hydrogen bonding interactions, in addition to steric and electrostatic factors, are crucial for potent inhibition.[6] The contour maps generated from these models provide a visual roadmap for drug design:

  • Favorable Steric Regions (Green Contours): Indicate where bulky substituents can be added to enhance activity.

  • Unfavorable Steric Regions (Yellow Contours): Show areas where steric bulk diminishes activity.

  • Favorable Electrostatic Regions (Blue/Red Contours): Highlight where positive or negative charges, respectively, are beneficial.

Another study on thiazole derivatives as Succinate Dehydrogenase Inhibitors (SDHI) also found CoMSIA to be highly predictive (R²test = 0.80), identifying key steric, electrostatic, and hydrophobic features for improving biological activity.

Data Summary: Comparison of QSAR Models
Biological Target/ActivityQSAR MethodKey Statistical ParametersImportant Descriptors/Fields IdentifiedReference
Antimicrobial MLR (Multi-target)Not explicitly stated, but model significance was high.Molecular connectivity index (2χv), Kier's shape index (kα3)[3][5]
EGFR Kinase Inhibition CoMFAr²=0.862, q²=0.644Steric, Electrostatic[6]
EGFR Kinase Inhibition CoMSIAr²=0.851, q²=0.740Electrostatic (highest correlation), Steric, Hydrophobic, H-bond[6]
SDH Inhibition CoMSIAR²=0.957, Q²=0.614, R²test=0.80Steric, Electrostatic, Hydrophobic, H-bond Donors
S1P1 Receptor Agonism CoMFAr²=0.973, q²=0.751Steric, Electrostatic[7]
S1P1 Receptor Agonism CoMSIAr²=0.923, q²=0.739Steric, Electrostatic, Hydrophobic, H-bond Donor[7]

Experimental Protocols: A Self-Validating System

The credibility of any QSAR model is fundamentally dependent on the quality and consistency of the biological data used for its development. Therefore, robust and reproducible experimental protocols for both synthesis and biological evaluation are paramount.

Protocol 1: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for creating the 2,4-disubstituted thiazole core. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as a thiosemicarbazone.[8][9]

Objective: To synthesize a series of 2-(hydrazinyl)-4-phenyl-1,3-thiazole derivatives.

Step-by-Step Methodology:

  • Thiosemicarbazone Formation:

    • In a round-bottom flask, dissolve the starting aldehyde/ketone (e.g., benzaldehyde, 10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL).

    • Add a catalytic amount of concentrated HCl (2-3 drops).[10]

    • Reflux the mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Cyclization to Form the Thiazole Ring:

    • In a new round-bottom flask, suspend the synthesized thiosemicarbazone (5 mmol) and a substituted α-haloketone (e.g., 2-bromoacetophenone, 5 mmol) in absolute ethanol (40 mL).[9][10]

    • Reflux the mixture for 4-6 hours, again monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product, a hydrobromide salt, will often precipitate.

    • Collect the solid by filtration. To obtain the free base, resuspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.[10]

    • Filter the resulting solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted thiazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G

Caption: Workflow for the Hantzsch synthesis of 2,4-disubstituted thiazoles.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Objective: To determine the MIC of synthesized thiazole derivatives against bacterial and fungal strains.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized thiazole compounds and a standard reference drug (e.g., Ampicillin for bacteria, Fluconazole for fungi) in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).[9][11]

  • Preparation of Inoculum:

    • Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

    • Include control wells: a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized microbial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin or MTT to aid in the determination.

Conclusion

The integration of computational QSAR modeling with classical organic synthesis and microbiological testing provides a powerful paradigm for modern drug discovery. QSAR studies on 2,4-disubstituted thiazoles have consistently shown that a careful balance of steric, electronic, and hydrophobic properties is key to their biological activity. 2D-QSAR models are valuable for identifying broad structural requirements, while 3D-QSAR methods like CoMFA and CoMSIA offer detailed insights into the specific ligand-receptor interactions that drive potency. By leveraging the predictive power of these models to guide synthesis and employing rigorous, validated experimental protocols, researchers can more efficiently navigate the complex path toward developing novel and effective thiazole-based therapeutics.

References

  • Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Patel, K., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate. Available at: [Link]

  • Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Faramarzi, S., & Amiri, A. (n.d.). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed. Available at: [Link]

  • Wang, H., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Jit-Aer, T., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available at: [Link]

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  • Vlase, L., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. NIH. Available at: [Link]

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  • (n.d.). 3D-QSAR Studies on Thiazolidin-4-one S1P1 Receptor Agonists by CoMFA and CoMSIA. Planta Med. Available at: [Link]

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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Profiling for Thiazole-Based Drug Candidates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1] As researchers synthesize novel thiazole-based entities, a critical and early step in the development pipeline is the robust assessment of their cytotoxic profiles.[2] Cytotoxicity assays are fundamental not only for identifying potent anticancer agents but also for flagging potential toxicity in candidates intended for other therapeutic areas.[3] These assays provide the first look at a compound's biological activity, guiding crucial decisions on which candidates to advance, optimize, or abandon.

This guide provides an in-depth comparison of key cytotoxicity assays, moving beyond mere procedural lists to explain the causality behind experimental choices. It is designed to empower researchers to select the most appropriate assays, design self-validating experiments, and accurately interpret the resulting data to build a comprehensive understanding of a novel thiazole compound's impact on cell health.

The Strategic Imperative: Choosing the Right Cytotoxicity Assay

No single assay can tell the whole story of a compound's cytotoxicity. A compound might inhibit metabolic activity, induce programmed cell death (apoptosis), or cause catastrophic membrane failure (necrosis). Each of these outcomes requires a different detection strategy. The initial choice of assay should be a deliberate process based on the scientific question at hand.

Key factors to consider include the compound's potential mechanism of action, its physicochemical properties (e.g., color, solubility), and the desired throughput. For instance, many thiazole derivatives are colored, which can interfere with common colorimetric assays. Anticipating such issues is paramount for generating reliable data. A well-designed screening cascade often starts with a primary, high-throughput assay to gauge general effects on cell viability, followed by more specific, lower-throughput secondary assays to elucidate the mechanism of cell death.

Assay_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Validation cluster_2 Phase 3: Mechanism of Action A Novel Thiazole Compound B Assess Compound Properties (Color, Solubility, Fluorescence) A->B C Select Primary Assay (High-Throughput) B->C D Metabolic Assays (e.g., MTT, MTS) C->D E Membrane Integrity Assays (e.g., LDH) C->E F Run Primary Screen & Calculate IC50 D->F E->F G Potential Interference? F->G H Select Orthogonal Secondary Assay G->H Yes I Confirm Hits & Validate IC50 G->I No H->I J Elucidate Mechanism of Cell Death I->J K Apoptosis Assays (e.g., Caspase Activity) J->K L Real-Time Monitoring (e.g., Impedance) J->L M Synthesize Data & Conclude Activity K->M L->M

Caption: Workflow for selecting and validating cytotoxicity assays for novel compounds.

Comparative Analysis of Foundational Cytotoxicity Assays

The following sections detail the most common and robust assays used in cytotoxicity screening. Each is presented with its underlying principle, a detailed protocol, and critical insights into its application for thiazole-based compounds.

Metabolic Activity Assays: The Tetrazolium Salt Family (MTT, MTS)

These assays are often the first-line choice for high-throughput screening due to their simplicity and cost-effectiveness.[3][4] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.

Principle of Action Metabolically active cells possess mitochondrial and cytosolic reductase enzymes that can reduce yellow tetrazolium salts to a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the well.[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan that requires a separate solubilization step (usually with DMSO).[5]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation salt that, when combined with an electron coupling reagent, produces a soluble formazan, simplifying the protocol.

This protocol is a standard starting point and should be optimized for specific cell lines and plate formats.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[6]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.[9]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6] Gently agitate the plate to ensure complete solubilization.

  • Data Acquisition: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[9]

  • Why use phenol red-free medium? Phenol red is a pH indicator that can interfere with absorbance readings. Using phenol red-free medium during the MTT incubation and reading steps eliminates this confounding variable.[10]

  • Self-Validation: Always include a "no-cell" blank control (medium, compound, and MTT reagent) to correct for background absorbance.[10]

  • Critical Consideration for Thiazole Compounds: Many thiazole derivatives are yellow, which can artificially inflate absorbance readings. Furthermore, some compounds can chemically reduce MTT without biological activity. It is crucial to run parallel controls where the compound is added to cell-free wells with the MTT reagent to quantify any direct chemical reduction or color interference.[11]

Membrane Integrity Assays: Lactate Dehydrogenase (LDH) Release

This assay measures cytotoxicity by quantifying the leakage of a cytosolic enzyme into the culture medium, an indicator of compromised cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12]

Principle of Action Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[12] When the plasma membrane is damaged, LDH is released into the supernatant.[13] The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[14] The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Establish Controls: Prepare three key controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).

    • Vehicle Control: Cells treated with the compound's solvent.

  • Sample Collection: After the treatment period, centrifuge the plate (if using non-adherent cells) or carefully aspirate 50 µL of the supernatant from each well and transfer it to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.[15]

  • Why measure LDH in the supernatant? This assay specifically measures cell death via membrane rupture, making it a direct measure of necrosis-like events. It is mechanistically different from metabolic assays.

  • Self-Validation: The inclusion of spontaneous and maximum release controls is non-negotiable. It allows the data to be normalized and expressed as a percentage of total possible cytotoxicity, correcting for variability between experiments.

  • Orthogonal Confirmation: The LDH assay is an excellent orthogonal method to validate hits from a primary metabolic screen.[16][17] If a compound scores as toxic in both an MTT and an LDH assay, it provides strong evidence of true cytotoxicity. If it is positive in MTT but negative in LDH, it may indicate a cytostatic effect (inhibition of proliferation) rather than cell death, or interference with the MTT assay itself.

Advanced and Mechanistic Assays

Once primary screening identifies cytotoxic "hits," the next step is to understand how these compounds are killing the cells.

Apoptosis Assays: Caspase Activity

Apoptosis is a highly regulated process of programmed cell death. A key feature is the activation of a family of proteases called caspases.[18] Measuring the activity of specific caspases, such as the effector caspases-3 and -7, provides a direct and specific readout of apoptosis induction.[19]

Principle of Action These assays typically use a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7).[19] When the active caspase cleaves this substrate, it releases a reporter molecule (e.g., luciferase substrate or a fluorophore), generating a measurable signal that is proportional to caspase activity.

Caspase_Pathway A Thiazole Compound B Cellular Stress (e.g., DNA Damage) A->B C Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) B->C D Effector Caspase Activation (Caspase-3, Caspase-7) C->D F Cleavage of Substrate D->F H Apoptotic Cell Death D->H Execution Phase E Luminogenic Substrate (Pro-Luciferin-DEVD) E->F G Active Luciferase + Light F->G Signal Generation

Caption: Simplified diagram of a caspase-3/7 activity assay mechanism.

  • Why measure caspases? It provides specific mechanistic insight. Thiazole compounds have been shown to induce apoptosis by activating caspases.[1][20] This assay can confirm if a novel derivative acts through the same pathway.

  • Self-Validation: The signal is transient. It's crucial to perform a time-course experiment to capture the peak of caspase activation, which can vary depending on the compound and cell type.

  • Orthogonal Confirmation: Combine caspase assays with other methods like Annexin V/PI staining, which detects early (Annexin V) and late (PI) apoptotic events, to build a more complete picture.

Real-Time, Label-Free Cell Analysis

Traditional endpoint assays provide a single snapshot in time. Real-time cell analysis (RTCA) systems monitor cellular health continuously, offering a much richer dataset.

Principle of Action These systems use microelectrodes embedded in the bottom of cell culture plates to measure changes in electrical impedance.[21] As cells attach, spread, and proliferate on the electrodes, they impede the flow of electric current. This impedance value is recorded over time, providing a dynamic profile of cell behavior.[22] A cytotoxic compound will cause cells to detach or die, leading to a decrease in impedance.[21][23]

  • Why use real-time analysis? It provides kinetic information. You can determine the precise onset of cytotoxicity and differentiate between short-term and long-term effects without needing multiple endpoint plates.[24] This is invaluable for calculating time-dependent IC50 values.

  • Self-Validation: The entire growth curve of the cells is monitored before compound addition, providing an internal quality control for every well.

  • Uncovering Complex Profiles: RTCA can reveal biphasic responses or other complex behaviors that would be missed by a single endpoint assay. For example, a compound might initially cause a slight increase in impedance (cell spreading) before a rapid decline (cell death).

High-Content Screening (HCS)

HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple parameters of cell health and morphology.[25][26]

Principle of Action Cells are treated with the compound and then stained with a cocktail of fluorescent dyes that highlight different cellular components (e.g., nucleus, mitochondria, cytoskeleton).[27] An automated microscope captures images of the cells, and software analyzes these images to extract quantitative data on dozens of features, such as cell count, nuclear size, membrane permeability, and mitochondrial potential.[25]

  • Why use HCS? It provides unparalleled mechanistic depth from a single experiment.[27][28] You can simultaneously assess cytotoxicity, apoptosis, necrosis, and changes in cell morphology to create a detailed "fingerprint" of a compound's toxicological profile.

  • Self-Validation: By measuring multiple, independent parameters of cell death, HCS has built-in orthogonality. For example, a cytotoxic hit would ideally show a decrease in cell number, an increase in nuclear condensation (apoptosis), and an increase in membrane permeability (necrosis).

  • Application for Thiazoles: HCS is particularly powerful for distinguishing between different cytotoxic phenotypes that might be induced by structurally similar thiazole analogs, helping to guide structure-activity relationship (SAR) studies.

Data Summary and Comparison

The table below summarizes the key characteristics of the discussed assays to aid in selection.

Assay TypePrincipleEndpointThroughputProsCons & (Thiazole-Specific Issues)
MTT / MTS Enzymatic reduction of tetrazolium saltMetabolic ActivityHighInexpensive, simple, well-established.[3]Indirect measure of viability; requires solubilization step (MTT); (Potential for interference from colored/reducing compounds) .[10]
LDH Release Measures leaked cytosolic enzymeMembrane IntegrityHighDirect measure of cytolysis; good for necrosis.[12][13]Less sensitive to early apoptosis; background LDH in serum can be an issue.[15][29]
Caspase-3/7 Cleavage of a luminogenic substrateApoptosis ExecutionMedium-HighHighly specific for apoptosis; very sensitive.[18]Transient signal requires time-course optimization; does not detect non-apoptotic cell death.[30]
Real-Time (Impedance) Measures electrical impedance of attached cellsCell Number, Adhesion, MorphologyMediumLabel-free, kinetic data, provides time-dependent IC50s.[22][24]Requires specialized equipment; less sensitive for suspension cells.
High-Content Screening Automated imaging and analysisMultiparametric (Viability, Apoptosis, etc.)Low-MediumProvides rich mechanistic data; visual confirmation of cytotoxicity.[25]Requires specialized equipment and expertise; lower throughput.

Conclusion: A Multi-Faceted Approach for Confident Decision-Making

A robust workflow begins with a high-throughput metabolic or membrane integrity assay (e.g., MTS or LDH) to identify primary hits. Crucially, these initial screens must include controls to account for potential compound-specific interference. Hits should then be confirmed using an orthogonal assay that measures a different biological endpoint (e.g., validating an MTS hit with an LDH assay). Finally, for promising and validated hits, advanced methods like caspase activation assays, real-time monitoring, or high-content screening should be employed to build a detailed mechanistic understanding of how the compound affects the cell. This integrated approach ensures scientific rigor, provides a self-validating data package, and ultimately enables confident, data-driven decisions in the drug discovery process.

References

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. By moving beyond a simple checklist and explaining the causality behind each safety recommendation, we aim to build a deeper understanding and foster a culture of safety in your laboratory.

  • Skin Irritation (H315) [1][2]

  • Serious Eye Irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

Therefore, it is prudent to handle 2-Tert-butyl-1,3-thiazole-4-carboxylic acid as a compound with, at minimum, these potential hazards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following recommendations are based on the anticipated hazards of skin, eye, and respiratory irritation.

Eye and Face Protection: The Critical First Barrier

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Recommendation: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a potential for splashing or when handling larger quantities of the material.

  • Rationale: The carboxylic acid and thiazole functional groups present in the molecule can cause significant damage to the delicate tissues of the eye. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine powders.

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, comprehensive skin and body protection is essential.

  • Recommendation: A standard laboratory coat is required at all times. When handling larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn. Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Rationale: Direct skin contact can lead to irritation. Contaminated clothing should be removed immediately and laundered before reuse.

Hand Protection: The Right Gloves for the Job

Selecting the correct gloves is critical for preventing skin contact.

  • Recommendation: Nitrile gloves are a suitable choice for handling 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in most laboratory settings.[4] Always inspect gloves for any signs of degradation or puncture before use.

  • Rationale: Nitrile provides good resistance to a wide range of chemicals. It is important to note that no glove material offers indefinite protection. Gloves should be changed frequently and immediately if they become contaminated.

Respiratory Protection: When to Escalate

Given the potential for respiratory irritation, engineering controls are the primary means of protection.

  • Recommendation: All handling of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid that may generate dust or aerosols should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

  • Rationale: Inhalation of the compound can lead to irritation of the respiratory tract. A chemical fume hood provides the most effective means of capturing airborne particles and preventing inhalation.

Summary of Recommended PPE
ScenarioEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Weighing and preparing solutions (small scale) Chemical safety gogglesLaboratory coatNitrile glovesChemical fume hood
Synthesizing or purifying the compound Chemical safety goggles and face shieldLaboratory coat and chemically resistant apronNitrile glovesChemical fume hood
Cleaning up a spill Chemical safety goggles and face shieldLaboratory coat and chemically resistant apronNitrile glovesRespirator (if spill is large or not in a fume hood)

II. Safe Handling and Operational Protocols

Adherence to established safe handling procedures is crucial for minimizing the risk of exposure.

General Handling Procedures
  • Work Area: Always handle 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in a well-ventilated area, preferably a certified chemical fume hood.

  • Avoidance of Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents. Carboxylic acids can react exothermically with bases.[6]

Step-by-Step Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Place a weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid to the weigh boat.

  • Dissolution: Add the solvent to a suitable container. Slowly add the weighed compound to the solvent while stirring.

  • Cleaning: Clean any residual powder from the balance and work surface using a damp cloth. Dispose of the cloth as chemical waste.

III. Spill and Disposal Management

A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Cleanup Procedure
  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal
  • Recommendation: Dispose of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid and any contaminated materials in a sealed, labeled container as chemical waste. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

  • Rationale: Improper disposal can lead to environmental contamination and potential harm to human health. Always follow local, state, and federal regulations for hazardous waste disposal.

IV. Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Tert-butyl-1,3-thiazole-4-carboxylic acid.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: New Procedure with 2-Tert-butyl-1,3-thiazole-4-carboxylic acid AssessTask Assess Task: - Scale of work? - Potential for dust/aerosol generation? - Potential for splashing? Start->AssessTask BasePPE Standard Lab Attire: - Closed-toe shoes - Long pants AssessTask->BasePPE Always Required EyeProtection Eye Protection: - Safety Goggles (minimum) - Add Face Shield for splash risk BasePPE->EyeProtection BodyProtection Body Protection: - Lab Coat (minimum) - Add Chemical Apron for splash risk EyeProtection->BodyProtection HandProtection Hand Protection: - Nitrile Gloves BodyProtection->HandProtection RespiratoryProtection Respiratory Protection: - Work in Fume Hood (primary) - Consider Respirator for large spills HandProtection->RespiratoryProtection Proceed Proceed with Experiment RespiratoryProtection->Proceed

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.